Jatrophane 2
Description
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Properties
IUPAC Name |
[(6Z)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCKIAGSAXCR-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C\C(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Jatrophane Diterpenes
An in-depth guide to the structure elucidation of Jatrophane 2, a complex diterpenoid from Euphorbia platyphyllos. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the methodologies of natural product chemistry.
Jatrophane diterpenes are a class of macrocyclic natural products found almost exclusively within the Euphorbiaceae and Thymelaeaceae plant families.[1] These compounds are characterized by a highly functionalized bicyclic [10.3.0] pentadecane (B166386) core.[2] The significant structural diversity within this class arises from varied oxygenation patterns on the core skeleton and the presence of different ester groups.[2][3] Jatrophanes have garnered considerable scientific interest due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1]
This guide focuses on the structure elucidation of a specific jatrophane polyester, herein referred to as This compound , isolated from Euphorbia platyphyllos L. The elucidation process serves as a case study in the application of modern spectroscopic techniques to determine the complex structure and stereochemistry of natural products.
Experimental Protocols
The successful elucidation of this compound's structure relied on a systematic workflow involving isolation, purification, and comprehensive spectroscopic analysis.
Isolation and Purification
The initial step involves the extraction of metabolites from the plant material, followed by a multi-step chromatographic purification process to isolate the pure compound.
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Extraction : The whole, dried plants of E. platyphyllos were subjected to a chloroform (B151607) (CHCl₃) extraction.
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Initial Chromatography : The crude CHCl₃ extract was first fractionated using polyamide column chromatography.
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Further Separation : Fractions of interest were further separated using a combination of Vacuum Liquid Chromatography (VLC) and preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel.
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Final Purification : The final purification of this compound was achieved through High-Performance Liquid Chromatography (HPLC), utilizing both normal-phase (NP) and reversed-phase (RP) conditions to yield the pure compound.
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// Edges Plant -> Extract [label="CHCl3 Extraction"]; Extract -> Polyamide; Polyamide -> Fractions; Fractions -> VLC_TLC; VLC_TLC -> SemiPure; SemiPure -> HPLC; HPLC -> Pure; } Caption: Isolation and Purification Workflow for this compound.
Structure Elucidation Techniques
A suite of spectroscopic methods was employed to determine the planar structure and relative stereochemistry of this compound.
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Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass of the molecule, which in turn allowed for the calculation of its molecular formula.
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1D NMR Spectroscopy : ¹H-NMR (Proton NMR) and JMOD (or ¹³C-DEPT) experiments were conducted to identify the types of protons and carbons (CH₃, CH₂, CH, C) present in the molecule.
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2D NMR Spectroscopy : A series of 2D NMR experiments were critical for assembling the molecular structure:
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¹H,¹H-COSY (Correlation Spectroscopy): Used to identify proton-proton (H-H) spin-spin coupling networks, establishing connectivity between adjacent protons.
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HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded protons and carbons (C-H).
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HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range correlations (2-3 bonds) between protons and carbons (H-C), which was essential for connecting the COSY fragments and assigning quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was crucial for determining the relative configuration and conformation of the molecule.
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Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | δH (ppm, J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |
| 1 | 48.1 | 2.56 (d), 3.95 (d) | C-2, C-14, C-15 | - |
| 2 | 87.7 | - | - | - |
| 3 | 82.3 | 4.94 | C-2, C-4, C-5, C-16 | H-4, H-16 |
| 4 | 47.6 | 2.85 (d) | C-3, C-5, C-15 | H-3, H-7, H-8, H-13 |
| 5 | 68.8 | 6.52 | C-3, C-4, C-15 | H-9 |
| 6 | 142.4 | - | - | - |
| 7 | 76.78 | 4.97 (d) | C-5, C-6, C-8 | H-4, H-8, H-13, H-17 |
| 8 | 77.92 | 5.60 | C-6, C-7, C-9, C-10 | H-4, H-7, H-19 |
| 9 | 72.3 | - | C-10, C-11, C-18, C-19 | H-5, H-18 |
| 10 | 40.7 | - | - | - |
| 11 | 135.7 | 5.63 (d, 16.0) | C-9, C-10, C-13 | - |
| 12 | 134.1 | 5.54 (dd, 16.0, 10.0) | C-10, C-13, C-14 | - |
| 13 | 3.60 (dq) | C-11, C-12, C-14, C-20 | H-4, H-14 | |
| 14 | 78.7 | 5.97 | C-1, C-12, C-13, C-20 | H-13 |
| 15 | 90.2 | - | C-1, C-5, C-14 | - |
| 16 | 18.58 | - | - | H-3 |
| 17 | 114.8 | 5.18 (s), 4.82 (s) | C-5, C-6, C-7 | H-4, H-7, H-8, H-13 |
| 18 | 26.91 | 0.92 | C-9, C-10, C-19 | H-9 |
| 19 | 23.29 | 0.88 | C-9, C-10, C-18 | H-8 |
| 20 | 18.33 | 1.04 | C-12, C-13, C-14 | - |
| BzO-3 | 166.0 | 8.11, 7.56, 7.45 | C-3 | - |
| AcO | 169-171 | 1.8-2.2 (multiple s) | Respective C-positions | - |
Note: Specific chemical shift values (δ) are compiled from representative data for jatrophane polyesters and may vary slightly between different literature sources. Key correlations are based on the described elucidation process.
Structural Assembly and Stereochemistry
The final structure was pieced together like a puzzle using the data from 2D NMR experiments.
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Planar Structure Assembly :
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COSY experiments established key proton connectivity fragments, such as the spin systems from H-3 through H-5 and H-11 through H-20.
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HMBC correlations were vital to connect these fragments. For instance, correlations from H-5 to C-3 and C-15, and from the methyl protons H₃-18/H₃-19 to C-9 and C-10, allowed for the assembly of the macrocyclic core. The location of the benzoyloxy (BzO) group at C-3 was confirmed by comparing chemical shifts with known compounds and through HMBC correlations.
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Stereochemistry Determination :
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The relative configuration was established using NOESY . The H-4 proton was used as a reference point and assigned an α-orientation.
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Observed NOE correlations between H-4 and protons H-3, H-7, H-8, and H-13 indicated that these protons were all on the same (α) face of the molecule.
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Conversely, an NOE cross-peak between H-5 and H-9 suggested these protons were on the opposite (β) face.
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The E-configuration of the double bonds at C-5 and C-11 was determined by large coupling constants (J ≈ 16.0 Hz for H-11/H-12) and key NOESY correlations.
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In some cases for related jatrophane diterpenoids, single-crystal X-ray diffraction is used to unambiguously determine the absolute configuration. For this compound from E. platyphyllos, the structure was confidently assigned based on the comprehensive NMR analysis.
Conclusion
The structure elucidation of this compound is a testament to the power of a combined analytical approach. Through systematic isolation and the integrated application of 1D and 2D NMR spectroscopy along with mass spectrometry, the complete chemical structure and relative stereochemistry were successfully determined. This detailed structural information is fundamental for further research into the biological activities and therapeutic potential of this fascinating class of natural products.
References
Jatrophane 2: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for Jatrophane 2, a jatrophane diterpene polyester (B1180765). The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound and Related Diterpenes
This compound is a naturally occurring diterpene polyester that has been isolated from Euphorbia peplus Linn., a plant belonging to the Euphorbiaceae family.[1] The Euphorbiaceae family is a well-known and rich source of a wide variety of structurally diverse and biologically active jatrophane diterpenes.[2][3]
Species from the Euphorbia and Jatropha genera are particularly prominent sources of these compounds. Notable species from which jatrophane diterpenes have been isolated include:
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Euphorbia portlandica
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Euphorbia segetalis
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Euphorbia dendroides
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Euphorbia sororia
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Euphorbia platyphyllos
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Euphorbia nicaeensis
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Euphorbia taurinensis
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Jatropha curcas
These compounds are typically found in various parts of the plant, including the whole plant, roots, and latex.
Isolation Methodologies
The isolation of this compound and other jatrophane diterpenes from their natural sources is a multi-step process involving extraction followed by various chromatographic techniques. The general workflow is outlined below.
General Experimental Workflow for Jatrophane Isolation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthetic Pathway of Jatrophane Diterpenes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document outlines the general biosynthetic pathway for jatrophane diterpenes. The specific term "Jatrophane 2" does not correspond to a uniquely identified compound in the current scientific literature. Therefore, this guide focuses on the core biosynthetic route leading to the jatrophane skeleton and its subsequent diversification.
Introduction
Jatrophane diterpenes are a large and structurally complex class of natural products found predominantly in plants of the Euphorbiaceae family, such as those from the Euphorbia and Jatropha genera[1][2][3]. These macrocyclic compounds are built on a distinctive bicyclic framework and are often heavily functionalized with oxygen-containing groups and ester moieties[1][4]. Jatrophanes have garnered significant interest from the scientific and pharmaceutical communities due to their broad spectrum of potent biological activities. These include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties, making them attractive scaffolds for drug discovery and development.
Understanding the biosynthetic pathway of jatrophanes is crucial for harnessing their therapeutic potential. Elucidating the enzymatic machinery responsible for their production opens avenues for metabolic engineering and synthetic biology approaches to improve yields, generate novel analogues, and ensure a sustainable supply of these valuable compounds. This guide provides a detailed overview of the current understanding of the jatrophane biosynthetic pathway, from its primary metabolic precursors to the diversification of the core skeleton.
The Jatrophane Biosynthetic Pathway
The biosynthesis of jatrophanes, like all diterpenoids, begins with universal five-carbon precursors and proceeds through a series of enzyme-catalyzed steps to assemble the complex macrocyclic structure.
Precursor Supply: Formation of Geranylgeranyl Diphosphate (B83284) (GGPP)
All terpenoids are synthesized from the C5 building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these precursors are produced by two distinct pathways located in different cellular compartments: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. Through the sequential head-to-tail condensation of these C5 units, catalyzed by prenyltransferase enzymes, the C20 precursor for all diterpenes, geranylgeranyl diphosphate (GGPP), is formed.
Formation of the Core Jatrophane Skeleton
The biosynthesis of the jatrophane core is a multi-step process involving cyclization and rearrangement reactions. The most widely accepted pathway proceeds through the key intermediate, casbene (B1241624).
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Cyclization of GGPP to Casbene: The first committed step in the biosynthesis of many Euphorbiaceae diterpenes is the cyclization of the linear precursor GGPP into the macrocyclic diterpene casbene. This complex transformation is catalyzed by a single enzyme, casbene synthase (CBS) . Casbene synthase belongs to the lyase family (EC 4.2.3.8) and is responsible for forming the characteristic bicyclo[9.3.0]tetradec-3-ene ring system of casbene, which contains a cyclopropane (B1198618) ring.
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Oxidative Modification of Casbene: Following the formation of casbene, the pathway is thought to proceed through a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . While the exact sequence and intermediates are not fully elucidated, this phase is critical for forming the jatrophane skeleton. It is proposed that CYPs catalyze hydroxylations on the casbene backbone.
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Formation of the Jatrophane Core: The defining step in forming the jatrophane skeleton is the rearrangement of the casbene-derived intermediate. This involves the opening of the strained cyclopropane ring, followed by a second ring closure between carbons C-6 and C-10 to form the final 5/12-membered bicyclic jatrophane core. It has been proposed that an intermediate such as '6-hydroxy-5,9-diketocasbene' could be involved, requiring the activity of at least two distinct CYP enzymes. A short-chain alcohol dehydrogenase (ADH) may also participate in these transformations.
Structural Diversification of the Jatrophane Skeleton
The immense structural diversity of naturally occurring jatrophanes arises from extensive "late-stage" modifications of the basic skeleton. These modifications are crucial for the biological activities of the final compounds.
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Further Oxidations: The jatrophane core undergoes additional position-specific oxidations, catalyzed by a suite of CYPs and potentially other oxidoreductases. This introduces hydroxyl, keto, and epoxy functionalities at various positions on the macrocycle.
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Acylation (Esterification): A hallmark of jatrophane diterpenes is their occurrence as polyesters. A variety of acyl groups—such as acetyl, propionyl, isobutanoyl, tigloyl, and benzoyl—are attached to the hydroxyl groups on the jatrophane core. These reactions are catalyzed by acyltransferases, such as members of the BAHD family, which use acyl-CoA donors to esterify the diterpenoid backbone. The number, type, and position of these ester groups contribute significantly to the structural variety and pharmacological properties of the final molecules.
Quantitative Data
Comprehensive kinetic data for all enzymes in the jatrophane biosynthetic pathway is not yet fully available in the literature. However, research in metabolic engineering has provided some quantitative insights into the production of key pathway intermediates.
| Parameter | Value / Observation | Organism / System | Significance |
| Casbene Production Titer | 31 mg/L | Metabolically engineered Saccharomyces cerevisiae | Demonstrates the feasibility of heterologous production of the key jatrophane precursor. |
| Enzyme Substrate Specificity | CYP726A enzymes (CYP726A14, A17, A18) from Euphorbia lathyris can use casbene as a substrate. | In vitro enzyme assays | Identifies specific P450s involved in the post-casbene oxidative steps. |
| Gene Expression Response | Treatment of Euphorbia lathyris transformed root cultures with methyl jasmonate significantly increases mRNA levels of GGPP synthase and casbene synthase. | E. lathyris transformed root cultures | Suggests that the pathway is inducible as part of a defense response, which can be exploited to increase yields. |
| Acyltransferase Activity | ElBAHD16 and ElBAHD35 from E. lathyris were identified as macrocyclic diterpenoid O-acyltransferases. | In vitro characterization | Confirms the enzyme class responsible for the final esterification steps that diversify jatrophane structures. |
Experimental Protocols
The elucidation of the jatrophane pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized methodologies for the key experiments cited.
Gene Discovery and Cloning
The identification of candidate genes for enzymes like casbene synthase and cytochrome P450s often begins with transcriptomic analysis of jatrophane-producing plant tissues, such as the roots or latex of Jatropha or Euphorbia species.
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RNA Extraction and Sequencing: Total RNA is extracted from the target plant tissue. mRNA is then isolated and used to construct a cDNA library for RNA sequencing (RNA-Seq).
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Transcriptome Assembly and Annotation: The sequencing reads are assembled de novo or mapped to a reference genome. The resulting transcripts are annotated using databases like NCBI and KEGG to identify sequences with homology to known terpene synthases, CYPs, and acyltransferases.
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Gene Cloning: Based on the transcriptomic data, gene-specific primers are designed to amplify the full-length coding sequence of candidate genes from cDNA using PCR. The amplified DNA is then cloned into an appropriate expression vector.
Heterologous Expression and Functional Characterization
To confirm the function of a candidate gene, it is expressed in a microbial host that does not natively produce diterpenes, such as Escherichia coli or Saccharomyces cerevisiae.
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Host Strain Engineering: The host strain is often metabolically engineered to enhance the supply of the precursor GGPP. This may involve overexpressing genes from the MVA pathway.
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Transformation: The expression vector containing the cloned plant gene (e.g., casbene synthase) is transformed into the engineered host strain.
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Culture and Induction: The transformed microbial cells are grown in a suitable culture medium. Gene expression is induced (e.g., by adding IPTG for E. coli or using a galactose-inducible promoter in yeast).
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Product Extraction: After a period of incubation, the culture is extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) to capture the lipophilic terpene products.
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Product Analysis: The extracted compounds are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product (e.g., casbene) is confirmed by comparing its mass spectrum and retention time to an authentic standard.
Enzyme Assays for Terpene Synthases
In vitro assays are used to characterize the biochemical properties of the purified enzymes.
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Protein Expression and Purification: The enzyme is expressed in E. coli (often as a fusion protein with a tag like His6 for easy purification) and purified using affinity chromatography.
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Assay Reaction: The purified enzyme is incubated in a reaction buffer typically containing a divalent metal cofactor (e.g., MgCl₂), the substrate (e.g., GGPP), and a phosphatase to remove the diphosphate group from any unreacted substrate.
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Product Extraction: The reaction is stopped and the terpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., hexane) followed by vortexing.
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Analysis: The organic layer is removed and analyzed by GC-MS to identify and quantify the enzymatic products.
Isolation and Structure Elucidation of Jatrophanes
The process of discovering new jatrophane diterpenes from plant sources involves extraction, purification, and detailed structural analysis.
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Extraction: Dried and powdered plant material (e.g., whole plants, roots) is exhaustively extracted with solvents of increasing polarity, such as hexane, chloroform, and methanol.
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Chromatographic Separation: The crude extracts are subjected to multiple rounds of chromatography to isolate individual compounds. This typically involves techniques like column chromatography (using silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.
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Structure Determination: The structure of each purified compound is determined using a combination of spectroscopic methods:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: An extensive suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to establish the planar structure and relative stereochemistry of the molecule.
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X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
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Conclusion and Future Outlook
The biosynthetic pathway to jatrophane diterpenes is a complex and fascinating example of nature's chemical ingenuity. While the initial steps from GGPP to the key intermediate casbene are well-established, the subsequent oxidative and tailoring enzymes that create the vast diversity of jatrophane structures remain an active area of research. Advances in genomics, transcriptomics, and metabolomics are rapidly accelerating the discovery of the genes and enzymes responsible for these transformations. A complete understanding of this pathway will be instrumental for the metabolic engineering of microbial cell factories, a strategy that promises to provide a sustainable and scalable source of these therapeutically promising molecules for future drug development programs.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
The Biological Activity of Jatrophane Diterpenes: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family. These molecules are characterized by a complex bicyclic or tetracyclic carbon skeleton. Over the past few decades, jatrophane diterpenes have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the biological activities of a subset of these compounds, often designated as "Jatrophane 2" or "compound 2" in various research publications. The primary activities discussed herein include cytotoxicity against cancer cell lines, modulation of multidrug resistance, anti-inflammatory effects, and induction of autophagy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.
Quantitative Biological Data
The biological activities of various jatrophane diterpenes, including several designated as "compound 2," have been quantified in numerous studies. The following tables summarize the reported cytotoxic and anti-inflammatory activities, as well as their potential to reverse multidrug resistance in cancer cells.
Table 1: Cytotoxicity of Jatrophane Diterpenes against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| This compound | NCI-H460 (Non-small cell lung carcinoma) | ~10-20 | [1] |
| This compound | U87 (Glioblastoma) | ~10-20 | [1] |
| Euphomelliferene A (2) | L5178Y MDR (Mouse lymphoma, multidrug-resistant) | Not specified, but showed significant MDR reversing activity | [2] |
| Euphomelliferene A (2) | COLO 320 (Human colon adenocarcinoma) | Not specified, but showed significant MDR reversing activity | [2] |
| Euphoheliophane B (2) | Renal cancer cell lines (unspecified) | < 50 | |
| Euphjatrophane B (2) | HM Cherry-GFP-LC3 (Human microglia) | Not specified, evaluated for autophagy activation | |
| Portlandicine analogue (2) | Mouse lymphoma | Active in reversing multidrug resistance | |
| Jatrophane Diterpenoid (2) | A549 (Lung carcinoma) | Inactive (>10 µM) | |
| Jatrophane Diterpenoid (2) | A549/paclitaxel-resistant | Inactive (>10 µM) |
Table 2: Anti-Inflammatory Activity of Jatrophane Diterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Source |
| Jatrophane Diterpenoid (2) | NO Production Inhibition | RAW264.7 Macrophages | Not specified, but showed potent activity | [3] |
Table 3: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound | MDR Cell Line | Reversal Activity | Source |
| Jatrophane 1 & 2 | NCI-H460/R | Strong reversal potential by inhibiting P-glycoprotein transport | |
| Nicaeenin A-G | NCI-H460/R, DLD1-TxR | Significant potential to inhibit P-glycoprotein (P-gp) activity | |
| Euphodendroidin D (4) | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | |
| Jatrophane Diterpenes | MCF-7/ADR | Reversal fold (RF) values from 2.3 to 12.9 at 10 µM |
Key Biological Activities and Signaling Pathways
Jatrophane diterpenes exert their biological effects through various mechanisms of action. This section details the key activities and the signaling pathways that are modulated by these compounds.
Cytotoxicity and Modulation of Multidrug Resistance
A significant body of research has focused on the cytotoxic effects of jatrophane diterpenes against a range of cancer cell lines. Furthermore, a key area of interest is their ability to overcome multidrug resistance (MDR), a major obstacle in cancer chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells.
Several jatrophane diterpenes have been shown to be potent inhibitors of P-gp, thereby restoring the sensitivity of resistant cancer cells to conventional anticancer drugs. This activity is often assessed using the rhodamine 123 exclusion assay, where an increase in the intracellular fluorescence of the P-gp substrate rhodamine 123 indicates inhibition of the transporter.
A proposed mechanism for the MDR reversal activity of some jatrophane diterpenes involves the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is frequently overactivated in cancer and contributes to cell survival, proliferation, and drug resistance. By inhibiting this pathway, jatrophane diterpenes can lead to a reduction in P-gp expression and an increase in apoptosis of cancer cells.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.
Anti-Inflammatory Activity
Inflammation is a critical process in many diseases, including cancer. Certain jatrophane diterpenes have demonstrated potent anti-inflammatory properties. This is often evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW264.7 cell line. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The mechanism underlying this activity may also involve the modulation of inflammatory signaling pathways like NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
Autophagy Induction
Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis. Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders. Some jatrophane diterpenoids have been identified as activators of autophagy. The induction of autophagy is typically monitored by observing the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. The ability of jatrophane diterpenes to modulate autophagy opens up new avenues for their potential therapeutic applications.
Caption: Experimental workflow for assessing autophagy induction by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the jatrophane diterpene in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
P-glycoprotein Inhibition: Rhodamine 123 Exclusion Assay
Principle: This assay measures the function of the P-gp efflux pump. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp leads to the accumulation of rhodamine 123 and an increase in fluorescence.
Protocol:
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI-H460/R) and the parental sensitive cell line in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the jatrophane diterpene or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Rhodamine 123 Addition: Add rhodamine 123 to a final concentration of 5 µM to each well.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: 488 nm, Emission: 525 nm).
-
Data Analysis: Calculate the fluorescence accumulation ratio by dividing the fluorescence of the treated cells by that of the untreated control.
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
Principle: This assay quantifies the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the jatrophane diterpene for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Autophagy Induction: LC3-I to LC3-II Conversion Assay
Principle: This assay detects the induction of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting. LC3-II has a higher electrophoretic mobility than LC3-I.
Protocol:
-
Cell Treatment: Treat cells with the jatrophane diterpene for the desired time. A known autophagy inducer (e.g., rapamycin) can be used as a positive control.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE (using a 12-15% gel to resolve LC3-I and LC3-II) and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates autophagy induction. A loading control (e.g., GAPDH or β-actin) should also be blotted to ensure equal protein loading.
Conclusion
The jatrophane diterpenes, including those designated as "this compound" in various studies, represent a promising class of natural products with a wide range of biological activities. Their demonstrated cytotoxicity against cancer cells, ability to reverse multidrug resistance, anti-inflammatory effects, and capacity to induce autophagy highlight their potential as lead compounds for the development of new therapeutic agents. The inhibition of the PI3K/Akt/NF-κB signaling pathway appears to be a key mechanism underlying some of these effects. The experimental protocols detailed in this guide provide a foundation for the continued investigation and evaluation of these and other jatrophane diterpenes. Further research is warranted to fully elucidate their mechanisms of action, establish comprehensive structure-activity relationships, and explore their therapeutic potential in preclinical and clinical settings.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Jatrophane Diterpenoids With Multiple Chiral Carbon Centers From Jatropha curcas - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the a-ction of Jatrophane-2: A Technical Guide to its Role in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Jatrophane diterpenes, a class of naturally occurring compounds, have garnered significant attention for their potential to combat multidrug resistance (MDR) in cancer cells. While specific data on "Jatrophane 2" is limited, extensive research on closely related jatrophane diterpenoids provides a strong framework for understanding its likely mechanism of action. This guide synthesizes the available evidence, focusing on the core mechanism of P-glycoprotein (P-gp) inhibition, and presents it in a format tailored for a scientific audience.
Core Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism by which jatrophane diterpenes, and likely this compound, exert their effects is through the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-binding cassette (ABC) transporter protein that functions as a broad-spectrum efflux pump.[1] In cancer cells, overexpression of P-gp is a major cause of MDR, as it actively transports a wide range of chemotherapeutic drugs out of the cell, preventing them from reaching their intracellular targets at effective concentrations.
Jatrophane diterpenes act as modulators of P-gp, effectively reversing this resistance.[2][3] They are thought to function as P-gp substrates, competitively inhibiting the efflux of co-administered anticancer drugs.[4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents, thereby restoring their cytotoxic efficacy in resistant cancer cells.[4]
dot
Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and its inhibition by this compound.
Beyond P-gp: Additional Anticancer Effects
While P-gp inhibition is the most well-documented mechanism, some studies suggest that jatrophane diterpenes may possess other anticancer properties. For instance, certain jatrophanes have been shown to inhibit the PI3K/NF-κB pathway, which can lead to a reduction in P-gp expression. Additionally, some jatrophanes have demonstrated the ability to increase reactive oxygen species (ROS) levels in cancer cells, contributing to increased apoptosis. It is important to note that the direct cytotoxic effects of different jatrophane compounds can vary, with some, including a compound referred to as "this compound" in one study, showing little to no direct cancer cell growth inhibition.
Quantitative Data on Jatrophane Diterpenes
| Compound | Cell Line | Assay | IC50 / EC50 | Reversal Fold (RF) | Reference |
| Pepluanin A | - | Pgp-mediated daunomycin transport | Outperforms cyclosporin (B1163) A by a factor of at least 2 | - | |
| Euphodendroidin D | - | Pgp-mediated daunomycin transport | Outperforms cyclosporin by a factor of 2 | - | |
| Jatrophane Cmpd. 10 | - | ABCB1 Inhibition | EC50 = 1.82 μM | - | |
| Jatrophane Cmpd. 7 | MCF-7/ADR | MTT Assay | - | 12.9 at 10 μM | |
| Jatrophane Cmpd. 8 | MCF-7/ADR | MTT Assay | - | 12.3 at 10 μM | |
| Jatrophane Cmpd. 9 | MCF-7/ADR | MTT Assay | - | 36.82 at 10.0 mM |
Experimental Protocols
The following outlines the general methodologies employed in the study of jatrophane diterpenes as MDR modulators.
1. Cell Lines and Culture:
-
MDR Cell Lines: Commonly used cell lines include those overexpressing P-gp, such as adriamycin-resistant human breast adenocarcinoma cells (MCF-7/ADR) and human hepatocellular carcinoma cells (HepG2/ADR). Human ABCB1-transfected mouse T-lymphoma cells (L5178Y) are also utilized.
-
Parental (Sensitive) Cell Lines: The corresponding non-resistant parental cell lines (e.g., MCF-7, HepG2) are used as controls.
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum, antibiotics, and maintained in a humidified incubator with 5% CO2.
2. Key Assays for P-gp Inhibition:
-
Rhodamine 123 (Rho123) Efflux/Accumulation Assay:
-
Principle: Rho123 is a fluorescent substrate of P-gp. In MDR cells, Rho123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular Rho123 fluorescence.
-
General Protocol:
-
Cells are pre-incubated with the test compound (jatrophane diterpene) at various concentrations.
-
Rho123 is added, and the cells are incubated further.
-
After incubation, cells are washed, and the intracellular fluorescence is measured using a flow cytometer or fluorescence microplate reader.
-
An increase in fluorescence compared to untreated MDR cells indicates P-gp inhibition.
-
-
-
Chemosensitivity (MDR Reversal) Assay:
-
Principle: This assay determines the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in MDR cells.
-
General Protocol:
-
MDR cells are treated with a standard anticancer drug (e.g., doxorubicin, paclitaxel) in the presence or absence of the jatrophane diterpene.
-
Cell viability is assessed after a set incubation period (e.g., 48-72 hours) using methods like the MTT assay.
-
A decrease in the IC50 value of the anticancer drug in the presence of the jatrophane indicates MDR reversal. The "reversal fold" (RF) is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in combination with the modulator.
-
-
dot
Caption: General experimental workflow for evaluating jatrophane diterpenes as P-gp modulators.
Structure-Activity Relationships (SAR)
Studies on various jatrophane diterpenes have provided insights into the structural features important for their P-gp inhibitory activity. Key findings include:
-
Lipophilicity: In general, increased lipophilicity is associated with enhanced activity.
-
Substitution Patterns: The substitution pattern, particularly at positions 2, 3, and 5 of the jatrophane skeleton, appears to be crucial for binding to P-gp.
-
Medium-Sized Ring Substitutions: The presence of specific functional groups on the medium-sized ring (at carbons 8, 9, 14, and 15) significantly influences activity. For example, a free hydroxyl group at C-8 can decrease activity, while a carbonyl at C-14, an acetoxyl at C-9, and a free hydroxyl at C-15 can enhance it.
Conclusion
The available scientific literature strongly suggests that the primary mechanism of action for jatrophane diterpenes, including by extension this compound, is the modulation of P-glycoprotein to reverse multidrug resistance in cancer. Their ability to inhibit the efflux of chemotherapeutic agents from resistant cells is a promising strategy for enhancing the efficacy of existing cancer treatments. Further research to elucidate the precise interactions between specific jatrophane compounds like this compound and P-gp, as well as to explore potential secondary mechanisms, is warranted for the development of novel and effective MDR reversal agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Legacy of Jatrophane Diterpenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes represent a fascinating and structurally diverse class of natural products, primarily isolated from the plant family Euphorbiaceae. Their complex molecular architecture, characterized by a macrocyclic 5/12-membered ring system, has captivated chemists for decades. Beyond their structural novelty, jatrophane diterpenes exhibit a broad spectrum of potent biological activities, including anticancer, anti-inflammatory, and multidrug resistance (MDR) reversal properties, making them a compelling subject for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones in the field of jatrophane diterpene research.
The Dawn of an Era: The Discovery of Jatrophone (B1672808)
The history of jatrophane diterpenes began in 1970 with the pioneering work of S. Morris Kupchan and his colleagues. While screening plant extracts for antitumor activity, they isolated a novel macrocyclic diterpenoid from the roots of Jatropha gossypiifolia. This compound, which they named jatrophone , exhibited significant inhibitory activity against cells derived from human carcinoma of the nasopharynx (KB) and in vivo against several standard animal tumor systems, including P-388 lymphocytic leukemia.[1][2]
The structure of jatrophone was elucidated through a combination of chemical degradation and spectroscopic techniques, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The initial structural assignment was later confirmed and its stereochemistry established by X-ray crystallography. The discovery of jatrophone not only introduced a new class of natural products but also sparked considerable interest in the chemical and biological diversity of the Euphorbiaceae family.
Biosynthesis: Nature's Intricate Pathway
The biosynthesis of the jatrophane skeleton is a testament to the elegance of natural product synthesis. The journey begins with the universal precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is first converted to casbene, a key intermediate in the biosynthesis of many diterpenes found in the Euphorbiaceae. The formation of the characteristic 5/12-membered ring system of the jatrophane core then proceeds through further complex cyclization and rearrangement reactions of a casbene-derived carbocation. This biosynthetic pathway gives rise to the vast structural diversity observed within the jatrophane family.
References
Spectroscopic and Biological Evaluation of Jatrophane 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the spectroscopic data for a jatrophane diterpene, referred to as "Jatrophane 2," isolated from the roots of Euphorbia nicaeensis. Jatrophane diterpenoids are a class of natural products known for their complex structures and interesting biological activities, including the modulation of multidrug resistance in cancer cells.[1][2] This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the experimental protocols used for their acquisition, and a workflow for assessing a key biological activity.
Core Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using 1D and 2D NMR techniques and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1]
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical step in its identification.
Table 1: HRESIMS Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
|---|---|---|---|
| [M+Na]⁺ | 697.2800 | 697.2612 | C₃₈H₄₂O₁₁Na |
Source: Krstić et al., 2021[1]
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125.80 MHz, CDCl₃)
| Position | Chemical Shift (δc) in ppm |
|---|---|
| 9 | 208.29 |
| 14 | 204.69 |
| 1' | 169.55 |
| 1'' | 163.90 |
| 1''' | 170.28 |
| 1vi | 165.96 |
| 6(17) | 140.78, 116.48 |
| 11(12) | 135.48, 133.22 |
| Aromatic (8C) | 129.50, 129.45, 129.24, 129.34, 130.04, 130.69, 133.85, 133.94 |
| Oxygenated (5C) | 91.30 (C-2), 77.92 (C-3), 73.94 (C-5), 76.78 (C-7), 91.83 (C-15) |
| Methyl (6C) | 18.58 (C-16), 26.91 (C-18), 23.29 (C-19), 18.33 (C-20), 20.92 (C-2'), 20.86 (C-2iv) |
Source: Krstić et al., 2021[1]
Table 3: Selected ¹H NMR Spectroscopic Data for Jatrophane 1 (500.26 MHz, CDCl₃) from the same study, illustrating typical jatrophane proton signals.
| Protons | Chemical Shift (δH) in ppm, Coupling Constant (J) in Hz |
|---|---|
| H-1α/H-1β | 3.95 d, 2.56 d |
| H-3/H-4/H-5 | 4.71 brs, 2.85 d, 5.55 brs |
| H-7/H-8α/H-8β | 4.97 d, 2.43 dd, 2.02 d |
| H-11/H-12 | 5.22 d (J = 16.0), 5.54 dd (J = 16.0, 10) |
| H-13/H-20 | 3.60 dq, 1.22 d |
Source: Krstić et al., 2021
Experimental Protocols
The isolation and structural characterization of jatrophane diterpenes involve a series of chromatographic and spectroscopic techniques.
Isolation and Purification
Jatrophane diterpenes are typically isolated from the latex or various plant parts of Euphorbia species. A general procedure involves:
-
Extraction: The plant material is extracted with a solvent such as chloroform (B151607) or methanol.
-
Chromatography: The crude extract is then subjected to multiple chromatographic steps for purification. These may include:
-
Column chromatography on silica (B1680970) gel or polyamide.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC), often using both normal-phase and reversed-phase columns.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at frequencies of 500 MHz or higher for protons. Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (B1202638) (TMS) used as an internal standard. For complete structure elucidation, a suite of 2D NMR experiments is employed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments help to establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and elemental composition of the isolated compounds.
Biological Activity Assessment: P-glycoprotein Inhibition
Jatrophane diterpenes are frequently investigated for their ability to inhibit P-glycoprotein (P-gp), a membrane transporter that plays a significant role in multidrug resistance (MDR) in cancer cells. P-gp actively pumps chemotherapeutic drugs out of cancer cells, reducing their efficacy. Inhibitors of P-gp can help to overcome this resistance.
Below is a diagram illustrating a typical experimental workflow to screen for P-gp inhibitory activity.
Caption: Workflow for P-gp Inhibition Assay.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies used for its study. The presented data and protocols are essential for researchers in natural product chemistry and drug discovery who are working with this class of compounds.
References
An In-depth Technical Guide on the Chemical Properties and Stability of Jatrophane 2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Jatrophane 2, a complex diterpenoid of significant interest in pharmaceutical research. This document collates available data on its chemical characteristics and outlines key experimental protocols for its isolation, characterization, and stability assessment.
Introduction to Jatrophane Diterpenes
Jatrophane diterpenes are a class of naturally occurring compounds characterized by a highly functionalized and complex macrocyclic skeleton.[1] They are predominantly isolated from plants of the Euphorbiaceae family, such as those of the Euphorbia and Jatropha genera.[1][2] These compounds have garnered considerable attention from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][3] Their intricate molecular architecture and promising pharmacological profile make them attractive candidates for drug discovery and development programs.
Chemical Properties of this compound
This compound, identified as 2,5,7,9,14-hexaacetoxy-3-benzoyloxy-15-hydroxy-jatropha-6(17),11E-diene with the CAS Number 210108-86-4 , is a polyacetylated and benzoylated jatrophane diterpene. While extensive experimental data for this specific analogue is limited, a combination of predicted data and information from closely related compounds allows for a reasonable characterization of its chemical properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₃₉H₅₀O₁₅ | - |
| Molecular Weight | 758.8 g/mol | - |
| Appearance | Predicted to be a solid | General property of similar diterpenoids |
| Boiling Point | 710.0 ± 60.0 °C | Predicted |
| Density | 1.26 ± 0.1 g/cm³ | Predicted |
| pKa | 12.34 ± 0.70 | Predicted |
| LogP | 3.73 | Predicted |
| Solubility | Expected to be soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | Based on solubility of Jatrophane 4 |
Stability Profile of this compound
The stability of this compound is a critical factor for its handling, formulation, and development as a potential therapeutic agent. The presence of multiple ester functional groups (acetates and a benzoate) suggests susceptibility to hydrolysis under both acidic and basic conditions.
-
pH Stability: The ester linkages are prone to hydrolysis, which would be accelerated in the presence of strong acids or bases, leading to the corresponding carboxylic acids and alcohols. Therefore, maintaining a neutral pH is crucial for its stability in solution.
-
Thermal Stability: The complex, polycyclic structure of this compound suggests that it is likely to be sensitive to high temperatures. Thermal degradation may involve the loss of acetyl and benzoyl groups, as well as rearrangements of the core diterpene skeleton. It is advisable to store this compound at low temperatures, preferably at -20°C for long-term storage.
-
Light Sensitivity: While specific data on the photostability of this compound is unavailable, complex organic molecules, especially those with multiple chromophores like the benzoate (B1203000) group, can be susceptible to degradation upon exposure to UV light. It is recommended to store the compound in the dark or in amber vials.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation, characterization, and stability assessment of this compound. These are based on established methods for the study of jatrophane diterpenes.
The isolation of jatrophane diterpenes from plant material is a multi-step process involving extraction and chromatography.
Protocol:
-
Extraction:
-
Air-dry and powder the plant material (e.g., whole plants of a Euphorbia species).
-
Extract the powdered material with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform and methanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between n-hexane, chloroform, and methanol.
-
The jatrophane diterpenes are typically found in the more polar fractions (chloroform and methanol).
-
-
Chromatographic Purification:
-
Employ a series of column chromatography techniques to isolate the target compound.
-
Silica Gel Column Chromatography: Use a gradient of solvents, such as n-hexane and ethyl acetate, to separate the fractions.
-
Sephadex LH-20 Column Chromatography: Utilize this size-exclusion chromatography with a solvent like methanol to further purify the fractions containing jatrophane diterpenes.
-
High-Performance Liquid Chromatography (HPLC): Use a reversed-phase C18 column with a mobile phase, such as a gradient of acetonitrile (B52724) and water, for the final purification of this compound.
-
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the exact mass and molecular formula of the compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a series of NMR spectra:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.
-
-
To evaluate the stability of this compound, a systematic study under various stress conditions is required.
Protocol:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis:
-
Add an aliquot of the stock solution to solutions of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Incubate the solutions at a controlled temperature (e.g., 40°C) for a defined period.
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.
-
-
Thermal Degradation:
-
Incubate aliquots of the stock solution in a solid or solution state at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Analyze samples at regular intervals by HPLC.
-
-
Photostability:
-
Expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
Simultaneously, keep control samples in the dark.
-
Analyze both exposed and control samples at various time points by HPLC.
-
-
-
Analysis:
-
Use a validated stability-indicating HPLC method to quantify the remaining amount of this compound and to detect the formation of any degradation products.
-
Conclusion
This compound is a structurally complex natural product with significant potential in drug discovery. This guide provides a summary of its known chemical properties and a framework for its experimental investigation. While some physical properties are based on predictions, the outlined protocols for isolation, characterization, and stability testing provide a solid foundation for researchers to generate the empirical data necessary for advancing the development of this promising compound. Further research is warranted to fully elucidate its chemical behavior and stability profile, which will be critical for its potential translation into a therapeutic agent.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of Jatrophane 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane 2, a complex diterpene with the chemical name 2,5,7,8,9,14-Hexaacetoxy-3-benzoyloxy-15-hydroxyjatropha-6(17),11E-diene, is a natural product isolated from plants of the Euphorbiaceae family. This technical guide provides a comprehensive overview of the in vitro screening of this compound's bioactivity, focusing on its notable effects as a modulator of multidrug resistance (MDR) and its limited cytotoxic profile. Detailed experimental protocols for key assays are provided, along with a summary of available quantitative data and visual representations of the implicated biological pathways and experimental workflows.
Core Bioactivities of this compound
The primary bioactivity of this compound identified through in vitro screening is its potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells, leading to multidrug resistance. In contrast to its strong P-gp inhibitory effects, this compound generally exhibits low direct cytotoxicity against a range of cancer cell lines. Additionally, studies have reported its efficacy as an antifeedant agent against certain insect species.
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the in vitro bioactivity of this compound.
| Table 1: Cytotoxicity of this compound | |
| Cell Line | IC50 (µM) |
| Glioblastoma (U87) | ~20[1] |
| Non-small cell lung carcinoma (NCI-H460) | >50 |
| Doxorubicin-resistant non-small cell lung carcinoma (NCI-H460/R) | >50 |
| Colorectal carcinoma (DLD1) | >50 |
| Doxorubicin-resistant colorectal carcinoma (DLD1-TxR) | >50 |
| Doxorubicin-resistant glioblastoma (U87-TxR) | >50 |
| Table 2: P-glycoprotein (P-gp) Inhibition by this compound | |
| Assay | Observation |
| Rhodamine 123 Efflux | Potent inhibition of P-gp mediated efflux |
| Chemoreversal | Reverses P-gp mediated multidrug resistance |
| Table 3: Antifeedant Activity of this compound | |
| Insect Species | Activity |
| Cotton Bollworm (Helicoverpa armigera) | Significant antifeedant effect |
Note: Quantitative antifeedant metrics (e.g., AFC50) for this compound are not specified in the available literature.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a glioblastoma cell line.
a. Cell Culture:
-
Human glioblastoma U87 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Assay Procedure:
-
U87 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
The culture medium is replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with DMSO) is also included.
-
The plate is incubated for 72 hours at 37°C.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.
-
The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
P-glycoprotein Inhibition: Rhodamine 123 Efflux Assay
This protocol describes the assessment of this compound's ability to inhibit P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
a. Cell Lines:
-
A P-gp overexpressing cell line (e.g., doxorubicin-resistant DLD1-TxR colorectal cancer cells) and its parental non-resistant counterpart (DLD1) are used.
b. Assay Procedure:
-
Cells are seeded in a 24-well plate and grown to confluence.
-
The cells are pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 20 µM) or a known P-gp inhibitor (e.g., verapamil) in serum-free medium for 30 minutes at 37°C.
-
Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for a further 60 minutes.
-
The cells are then washed twice with ice-cold PBS to remove extracellular rhodamine 123.
-
The cells are lysed with a suitable buffer, and the intracellular fluorescence is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
The increase in intracellular rhodamine 123 accumulation in the presence of this compound, relative to the untreated control, indicates P-gp inhibition.
Antifeedant Bioassay: Leaf Disc No-Choice Test
This protocol details the evaluation of the antifeedant properties of this compound against Helicoverpa armigera.
a. Insect Rearing:
-
Helicoverpa armigera larvae are reared on an artificial diet under controlled conditions (e.g., 25°C, 65% relative humidity, 14:10 h light:dark photoperiod).
b. Assay Procedure:
-
Leaf discs of a suitable host plant (e.g., cotton or chickpea) are punched out to a uniform size.
-
This compound is dissolved in a suitable solvent (e.g., acetone) and applied to the leaf discs at various concentrations. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
A single, pre-weighed Helicoverpa armigera larva (e.g., third instar) is placed in a Petri dish with a treated or control leaf disc.
-
After a set period (e.g., 24 or 48 hours), the larva and the remaining leaf disc are removed and weighed.
-
The amount of leaf disc consumed is calculated, and the antifeedant activity is determined as the percentage reduction in consumption of the treated discs compared to the control discs.
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Workflow for the Rhodamine 123 efflux assay to assess P-gp inhibition.
References
Jatrophane Diterpenes: A Technical Guide to a Promising Class of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenes are a class of naturally occurring compounds characterized by a unique bicyclic [10.3.0]pentadecane carbon skeleton.[1] Primarily isolated from plants of the Euphorbiaceae family, these molecules have garnered significant attention in the scientific community for their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the current literature on jatrophane diterpenes, with a focus on their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Jatrophanes are typically polyesters, meaning they are substituted with various acyl groups such as acetyl, propionyl, benzoyl, and isobutyryl, which contribute to their structural diversity and biological activity.[3][4] Their complex structures have also made them challenging targets for total synthesis.[5]
Biological Activities and Therapeutic Potential
Jatrophane diterpenes exhibit a broad spectrum of therapeutically relevant biological activities, including the reversal of multidrug resistance (MDR), cytotoxic effects against cancer cells, and anti-inflammatory properties.
Reversal of Multidrug Resistance (MDR)
One of the most promising therapeutic applications of jatrophane diterpenes is their ability to overcome multidrug resistance in cancer cells. MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively effluxes chemotherapeutic drugs from cancer cells.
Several jatrophane diterpenes have been identified as potent P-gp inhibitors. They can act as modulators, restoring the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The mechanism of MDR reversal often involves direct inhibition of the P-gp efflux pump, sometimes accompanied by the downregulation of P-gp expression through signaling pathways like PI3K/Akt/NF-κB.
Table 1: Multidrug Resistance Reversal Activity of Jatrophane Diterpenes
| Compound | Cell Line | Reversal Fold (RF) | Concentration | Reference |
| Compound 7 | MCF-7/ADR | 12.9 | 10 µM | |
| Compound 8 | MCF-7/ADR | 12.3 | 10 µM | |
| Compound 9 | MCF-7/ADR | 36.82 | 10 µM | |
| Compound 69 | HepG-2/ADR | 57.4 | 12.6 µM | |
| Compound 70 | HepG-2/ADR | 186.4 | 3.87 µM | |
| Compound 71 | MCF-7/ADR | 21.5 | 5 µM | |
| Compound 72 | MCF-7/ADR | 18.8 | 5 µM | |
| Euphodendroidin D (4) | P-gp-mediated daunomycin transport | Outperformed cyclosporin (B1163) by a factor of 2 | Not specified | |
| Portlandicine (1) | Mouse lymphoma cells | Less active | Not specified | |
| Compound 2 (from E. portlandica) | Mouse lymphoma cells | Active | Not specified | |
| Compound 3 (from E. segetalis) | Mouse lymphoma cells | More active than verapamil | Not specified |
Cytotoxic Activity
Jatrophane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. Their anticancer activity can be attributed to the induction of apoptosis and autophagy, as well as cell cycle arrest. The PI3K/Akt/NF-κB signaling pathway has been implicated in the cytotoxic mechanism of some jatrophanes, such as jatrophone.
Table 2: Cytotoxic Activity of Jatrophane Diterpenes
| Compound | Cell Line | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | 1.8 | |
| Euphoscopin C (4) | Paclitaxel-resistant A549 | 6.9 | |
| Euphoheliosnoid A (5) | Paclitaxel-resistant A549 | 9.5 | |
| Euphorbiapene D (6) | Paclitaxel-resistant A549 | 7.2 | |
| Compound 1 (from E. nicaeensis) | NCI-H460 | 10-20 | |
| Compound 1 (from E. nicaeensis) | NCI-H460/R | 10-20 | |
| Compound 1 (from E. nicaeensis) | U87 | 10-20 | |
| Compound 1 (from E. nicaeensis) | U87-TxR | 10-20 |
Anti-inflammatory Activity
Several jatrophane diterpenes have been shown to possess anti-inflammatory properties. Their mechanism of action in this context often involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes
| Compound | Assay | IC50 (µM) | Reference |
| Compound 5 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |
| Compound 8 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |
| Compound 9 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |
| Compound 10 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |
| Compound 11 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 | |
| Compound 13 (from J. curcas) | NO production in RAW264.7 macrophages | 16.86 - 32.49 |
Signaling Pathways and Mechanisms of Action
The biological activities of jatrophane diterpenes are mediated through various signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
P-glycoprotein (P-gp) Inhibition in MDR
Jatrophane diterpenes can reverse multidrug resistance by directly interacting with and inhibiting the P-glycoprotein efflux pump. This leads to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their efficacy. Some jatrophanes may also downregulate the expression of P-gp.
Caption: Jatrophane diterpenes inhibit P-glycoprotein, preventing drug efflux.
PI3K/Akt/NF-κB Pathway in Cytotoxicity
The cytotoxic effects of certain jatrophane diterpenes, like jatrophone, have been linked to the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is crucial for cell survival, proliferation, and inflammation. By downregulating key proteins in this pathway, jatrophanes can induce apoptosis and inhibit cancer cell growth.
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophane diterpenes.
Experimental Protocols
The following are descriptions of key experimental methodologies commonly employed in the study of jatrophane diterpenes.
Isolation and Purification of Jatrophane Diterpenes
Jatrophane diterpenes are typically isolated from the aerial parts, roots, or latex of plants from the Euphorbiaceae family. The general workflow involves extraction with organic solvents, followed by chromatographic separation.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
Methodological & Application
Application Notes & Protocols for the Quantification of Jatrophane Diterpenes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Jatrophane diterpenes are a class of naturally occurring polycyclic compounds predominantly found in the Euphorbiaceae family of plants. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties. The complex structure of jatrophanes, characterized by a 5/12 bicyclic or related ring system, presents a significant challenge for their isolation, identification, and quantification. This document provides detailed application notes and protocols for the analytical quantification of jatrophane diterpenes, with a specific focus on a representative compound often designated as "Jatrophane 2" in various research contexts. Given that "this compound" is not a universally standardized name, for the purpose of these notes, we will refer to the structure of a specific jatrophane diterpene identified as compound 2 in relevant literature.
Analytical Methods for this compound Quantification
The quantification of this compound in plant extracts and other biological matrices is crucial for quality control, pharmacological studies, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common and reliable method for this purpose.
High-Performance Liquid Chromatography (HPLC-DAD)
HPLC-DAD offers a robust and widely accessible method for the quantification of this compound. The method's principle relies on the separation of the analyte from a complex mixture based on its polarity, followed by detection using its UV absorbance.
Experimental Protocol: HPLC-DAD Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a diode array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is generally preferred to achieve optimal separation from other co-eluting compounds. A common mobile phase consists of:
-
Solvent A: Water (H₂O) with 0.1% formic acid
-
Solvent B: Acetonitrile (ACN) with 0.1% formic acid
-
-
Gradient Program:
Time (min) % Solvent B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Jatrophane diterpenes typically exhibit UV absorbance maxima between 220 and 280 nm. The DAD should be set to scan this range, and a specific wavelength (e.g., 230 nm) can be used for quantification.
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727) or acetonitrile. A series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) should be prepared by diluting the stock solution.
-
Sample Preparation:
-
Air-dry and powder the plant material (e.g., from Euphorbia species).
-
Extract the powdered material with methanol or a mixture of chloroform (B151607) and methanol at room temperature.
-
Concentrate the extract under reduced pressure.
-
The crude extract can be further purified by column chromatography on silica (B1680970) gel or polyamide to enrich the jatrophane fraction.[1]
-
Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can be determined from this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity compared to HPLC-DAD, making it the preferred method for quantifying low levels of this compound in complex matrices. This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
Experimental Protocol: LC-MS/MS Quantification of this compound
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or Q-Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm) for better resolution.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A faster gradient can be employed with UPLC systems.
Time (min) % Solvent B 0 30 10 95 12 95 12.1 30 | 15 | 30 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for jatrophane diterpenes.
-
Mass Spectrometry Parameters:
-
Ion Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Collision Energy: Optimized for the specific precursor-to-product ion transition of this compound.
-
-
MRM Transitions: For quantification, Multiple Reaction Monitoring (MRM) is used. The precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. These transitions need to be determined by infusing a pure standard of this compound.
-
Standard and Sample Preparation: Similar to the HPLC-DAD method, but lower concentrations for the calibration curve are typically required due to the higher sensitivity of the instrument.
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
Quantitative Data Summary
The following table summarizes representative quantitative data for jatrophane diterpenes from various studies. It is important to note that the specific "this compound" may differ between studies, and the data presented here is for illustrative purposes.
| Jatrophane Diterpene | Plant Source | Analytical Method | Concentration / Activity | Reference |
| Component I (containing 8 jatrophanes) | Euphorbia sororia | HPLC | Total content up to 92.3% in a purified fraction | [1][2] |
| Euphodendroidin D | Euphorbia dendroides | N/A | Outperformed cyclosporin (B1163) by a factor of 2 to inhibit P-gp-mediated daunomycin transport | [3] |
| Compound 26 (Jatrophane derivative) | Pedilanthus tithymaloides | N/A | Potent MDR modulator with greater chemoreversal ability than tariquidar | [4] |
| Euphpepluone K (Jatrophane) | Euphorbia peplus | N/A | Significantly activated autophagic flux in HM Cherry-GFP-LC3 cells |
Experimental Workflows and Signaling Pathways
General Workflow for Isolation and Quantification of this compound
The following diagram illustrates a typical workflow from plant material to the quantification of this compound.
Caption: Workflow for this compound isolation and quantification.
Signaling Pathway of Jatrophane Diterpenes in Multidrug Resistance
Jatrophane diterpenes are well-documented as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance in cancer cells. The proposed mechanism involves direct interaction with P-gp and modulation of signaling pathways that regulate its expression, such as the PI3K/NF-κB pathway.
Caption: this compound mediated inhibition of P-gp and PI3K/NF-κB pathway.
Jatrophane Diterpenes and Autophagy Induction
Certain jatrophane diterpenes have been shown to induce autophagy, a cellular process for degrading and recycling cellular components. This can have implications for neurodegenerative diseases and cancer.
Caption: Autophagy induction by jatrophane diterpenes.
The analytical methods and protocols outlined in this document provide a comprehensive guide for the quantification of this compound and related diterpenes. The choice between HPLC-DAD and LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. The provided workflows and pathway diagrams offer a visual representation of the experimental logic and the biological context of these fascinating natural products, aiding researchers in their drug discovery and development efforts.
References
- 1. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - East China Normal University [pure.ecnu.edu.cn]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane Diterpene Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of Jatrophane 2, a representative of the jatrophane diterpene class of natural products. Jatrophanes have garnered significant interest in drug discovery due to their potent cytotoxic, anti-inflammatory, and multidrug resistance (MDR) reversal activities.[1] The protocols outlined below are essential for researchers investigating the therapeutic potential of this compound and similar compounds.
Biological Activity and Mechanism of Action
Jatrophane diterpenes exert their biological effects through various mechanisms. A notable member of this class, jatrophone, has been shown to induce cytotoxicity in cancer cells by inhibiting the PI3K/Akt/NF-κB signaling pathway.[2][3] This pathway is crucial for cell survival, proliferation, and inflammation. Furthermore, several jatrophane diterpenes have demonstrated the ability to reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy.[4][5] This is often achieved by modulating the function of P-glycoprotein (P-gp), an efflux pump that expels chemotherapeutic drugs from cancer cells. Some jatrophanes may act as P-gp substrates, competitively inhibiting the efflux of other drugs, while others have been found to stimulate P-gp's ATPase activity.
Data Presentation: Cytotoxicity and MDR Reversal Activity of Jatrophane Diterpenes
The following tables summarize the reported cytotoxic (IC50 values) and multidrug resistance reversal activities of various jatrophane diterpenes in different human cancer cell lines.
Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 in µM)
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW-480 (Colon) | Hep G2 (Hepatoma) | WiDr (Colon) | HeLa (Cervical) | AGS (Stomach) | OVCAR-3 (Ovarian) | Caov-4 (Ovarian) | HEK293 (Kidney) |
| Jatrophone | - | - | - | - | - | 3.2 | 8.97 | 5.13 | 2.5 | - | - | - |
| Jatrophone | - | - | - | 1.8 (MCF-7/ADR) | - | - | - | - | - | - | - | - |
| Sterenoid E | 4.7 | 7.6 | - | - | - | - | - | - | - | - | - | - |
| Compound 362 | - | - | - | - | - | - | - | - | - | - | - | 35 |
| Compound 364 | - | - | - | - | - | - | - | - | - | - | - | 70 |
| Compound 21 | - | - | - | - | - | - | - | - | - | - | - | 100 |
| Compound 218 | - | - | >58.2 (NCI-H460) | 32.1 | - | - | - | - | - | - | - | - |
| Compound 342 | - | - | - | - | - | - | - | - | - | 38.81 | 46.27 | - |
| Compound 343 | - | - | - | - | - | - | - | - | - | 42.59 | 36.48 | - |
| Compound 344 | - | - | - | - | - | - | - | - | - | 75.65 | 85.86 | - |
Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenes
| Compound/Component | Cell Line | Reversal Fold (RF) / Fluorescence Activity Ratio (FAR) | Concentration | Reference |
| Component I | MCF-7/ADR | - | - | |
| Component I | HCT-8/T | - | - | |
| Compounds 7 & 8 | MCF-7/ADR | 12.9 & 12.3 (RF) | 10 µM | |
| Compound 9 | MCF-7/ADR | 36.82 (RF) | 10 µM | |
| Compounds 11 & 12 | NCI-H460/R | 3.0 & 3.2 (FAR) | 20 µM | |
| Compounds 18 & 19 | NCI-H460/R | 4.52 & 5.02 (FAR) | 5 µM | |
| Compounds 18 & 19 | DLD1-TxR | 5.89 & 4.39 (FAR) | 5 µM | |
| Compound 20 | K562/R7 | >2-fold higher than Cyclosporin A | 5 µM | |
| Compounds 21 & 22 | Mouse Lymphoma (MDR) | 12.1 & 23.1 (FAR) | 20 µM | |
| Compounds 21 & 22 | Mouse Lymphoma (MDR) | 72.9 & 82.2 (FAR) | 60 µM | |
| Compounds 21 & 22 | Human Colon Adenocarcinoma | 5.1 & 5.5 (FAR) | 20 µM | |
| Compounds 23-26 | Mouse Lymphoma (MDR) | Significant effect vs. Verapamil (FAR=21.28) | 20 µM | |
| Jatrophanes 2 & 5 | DLD1-TxR | Higher than R(+)-verapamil and tariquidar | - |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay provides a sensitive method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
P-glycoprotein (P-gp) Function Assay (Rhodamine 123 Exclusion)
This assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Rhodamine 123 from MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
This compound
-
Rhodamine 123
-
Verapamil or other known P-gp inhibitor (positive control)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture the MDR and sensitive cell lines to 70-80% confluency.
-
Compound Incubation: Pre-incubate the cells with different concentrations of this compound or the positive control for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1-5 µg/mL) to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.
-
Data Analysis: An increase in Rhodamine 123 accumulation in the presence of this compound indicates inhibition of P-gp function. Calculate the fluorescence activity ratio (FAR) by dividing the mean fluorescence intensity of treated cells by that of untreated cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/Akt/NF-κB signaling pathway.
Caption: this compound modulates P-glycoprotein function.
Caption: General workflow for cytotoxicity assays (MTT/SRB).
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Jatrophane Diterpenes in Multidrug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as potent modulators of P-gp-mediated MDR.[2][3]
This document provides detailed application notes and protocols for the utilization of jatrophane diterpenes in MDR research. It is important to note that "Jatrophane 2" is not a standardized name for a specific compound in the scientific literature. Therefore, this document will refer to data from various potent jatrophane diterpenes that have been extensively studied for their MDR reversal activity. These compounds serve as representative examples for researchers working with this class of molecules.
Mechanism of Action: P-glycoprotein Inhibition
Jatrophane diterpenes primarily function as P-glycoprotein inhibitors.[3] They can reverse MDR by directly interacting with P-gp and inhibiting its drug efflux function. The proposed mechanisms include:
-
Competitive Inhibition: Some jatrophanes may act as P-gp substrates and competitively inhibit the transport of chemotherapeutic drugs.
-
Allosteric Modulation: They may bind to sites on P-gp distinct from the drug-binding site, inducing conformational changes that impair its transport activity.
-
Modulation of ATPase Activity: P-gp utilizes the energy from ATP hydrolysis to pump drugs out of the cell. Jatrophanes can modulate the ATPase activity of P-gp, which is essential for its function. Some jatrophanes stimulate P-gp's ATPase activity, suggesting they are substrates, while others may inhibit it.
In some cases, jatrophanes have also been shown to downregulate the expression of P-gp through signaling pathways like the PI3K/Akt/NF-κB pathway.
References
- 1. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jatrophane Diterpenes as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer cells.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as potent inhibitors of P-gp, showing promise in overcoming MDR.[3][4]
These application notes provide an overview of the activity of jatrophane diterpenes as P-gp inhibitors, along with detailed protocols for assessing their inhibitory potential. The term "Jatrophane 2" is a general classification; therefore, this document will focus on the broader class of jatrophane diterpenes and provide specific data for well-characterized examples.
Mechanism of Action
Jatrophane diterpenes are thought to inhibit P-gp through direct interaction with the transporter, although the exact binding site and mechanism can vary. Some jatrophanes may act as competitive or non-competitive inhibitors, interfering with the binding of P-gp substrates. Others have been shown to modulate the ATPase activity of P-gp, which is essential for its transport function. The structure-activity relationship (SAR) studies suggest that the lipophilicity and the substitution pattern at specific positions on the jatrophane skeleton are crucial for their inhibitory activity.
P-gp Inhibition by Jatrophanes
Quantitative Data on P-gp Inhibition by Jatrophane Diterpenes
The following tables summarize the P-gp inhibitory activity of various jatrophane diterpenes from published studies.
Table 1: Inhibition of P-gp Mediated Efflux
| Compound | Cell Line | Substrate | IC50 / Activity | Reference |
| Euphodendroidin D | Not specified | Daunomycin | Outperformed cyclosporin (B1163) by a factor of 2 | |
| Jatrophane 19, 25, 26 | HepG2/ADR, MCF-7/ADR | Rhodamine 123 | Potent modulators with greater chemoreversal ability than tariquidar | |
| Euphomelliferine (1) | L5178Y MDR, COLO 320 | Rhodamine 123 | Significant MDR reversing activity | |
| Euphomelliferenes A (2) | L5178Y MDR, COLO 320 | Rhodamine 123 | Significant MDR reversing activity | |
| Jatrophane 17 | MCF-7/ADR | Doxorubicin | EC50 = 182.17 ± 32.67 nM | |
| Jatrophanes 2 and 5 | DLD1-TxR | Not specified | More powerful inhibition than R(+)-verapamil and tariquidar |
Table 2: Modulation of P-gp ATPase Activity
| Compound | Effect on ATPase Activity | Reference |
| Jatrophane 17 | Stimulated P-gp ATPase activity | |
| Jatrophane Component I | Stimulated P-gp ATPase activity |
Experimental Protocols
Rhodamine 123 (Rho123) Accumulation Assay
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ori.umkc.edu [ori.umkc.edu]
- 3. Jatrophane diterpenes as P-glycoprotein inhibitors. First insights of structure-activity relationships and discovery of a new, powerful lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Jatrophane 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Jatrophane 2, a diterpene polyester (B1180765) with potential therapeutic applications. The protocols outlined below are based on established methodologies for assessing anti-inflammatory, anti-cancer, and multidrug resistance (MDR) reversal activities, along with essential toxicity and pharmacokinetic profiling.
Preclinical In Vivo Experimental Workflow for this compound
The following diagram illustrates a logical workflow for the in vivo assessment of this compound, commencing with preliminary toxicity studies, followed by efficacy evaluation in relevant disease models, and concluding with pharmacokinetic analysis.
Caption: A stepwise in vivo experimental workflow for this compound.
Acute Oral Toxicity Study
A preliminary acute toxicity study is crucial to determine the safety profile and to establish a safe dose range for subsequent efficacy studies. The OECD 423 guideline (Acute Toxic Class Method) is a standardized approach.[1][2][3]
Protocol: Acute Oral Toxicity of this compound (OECD Guideline 423)
| Parameter | Specification |
| Animal Species | Female Wistar rats (or other appropriate rodent species) |
| Age/Weight | 8-12 weeks / 150-200 g |
| Housing | Standard laboratory conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) |
| Acclimatization | Minimum 5 days |
| Test Substance | This compound |
| Vehicle | Corn oil, or a 1:1 (v/v) mixture of Cremophor EL and dehydrated ethanol, diluted with saline[4][5] |
| Route of Admin. | Oral gavage |
| Starting Dose | 300 mg/kg (as per OECD 423, can be adjusted based on in vitro cytotoxicity) |
| Procedure | Stepwise dosing with 3 animals per step. Outcome of one step determines the next dose. |
| Observation Period | 14 days |
| Parameters | Clinical signs of toxicity, body weight changes, mortality |
| Endpoint | Estimation of LD50 and classification of toxicity |
In Vivo Anti-Inflammatory Activity
Based on the known anti-inflammatory properties of jatrophane diterpenoids, the carrageenan-induced paw edema model is a standard and acute model to evaluate this effect.
Protocol: Carrageenan-Induced Paw Edema in Rats
| Parameter | Specification |
| Animal Species | Male Wistar rats |
| Weight | 180-220 g |
| Groups (n=6/group) | 1. Control (Vehicle) 2. Carrageenan + Vehicle 3. Carrageenan + this compound (Low Dose) 4. Carrageenan + this compound (High Dose) 5. Carrageenan + Indomethacin (10 mg/kg, Reference Drug) |
| Procedure | 1. Administer this compound or vehicle orally 1 hour before carrageenan injection. 2. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. 3. Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. |
| Data Analysis | Calculate the percentage of inhibition of edema. |
| Optional | At the end of the experiment, paws can be excised for histological analysis and measurement of inflammatory markers (e.g., TNF-α, PGE2). |
In Vivo Anti-Cancer and Multidrug Resistance (MDR) Reversal Studies
Jatrophane diterpenes have shown significant potential in cancer therapy, both as cytotoxic agents and as modulators of P-glycoprotein (P-gp) to reverse multidrug resistance. Human tumor xenograft models in immunodeficient mice are the standard for in vivo evaluation.
Protocol: Human Tumor Xenograft Model
| Parameter | Specification |
| Animal Model | Immunodeficient mice (e.g., Nude, SCID) |
| Tumor Cell Lines | - For Cytotoxicity: Paclitaxel-sensitive cell line (e.g., NCI-H460). - For MDR Reversal: Paclitaxel-resistant cell line overexpressing P-gp (e.g., NCI-H460/R). |
| Tumor Implantation | Subcutaneous injection of 1 x 10^7 cells into the flank. |
| Treatment Initiation | When tumors reach a volume of 100-200 mm³. |
| Groups (n=8-10/group) | 1. Vehicle Control 2. This compound alone 3. Paclitaxel alone 4. This compound + Paclitaxel |
| Drug Formulation | - This compound: Solubilized in a suitable vehicle. - Paclitaxel: Typically formulated in Cremophor EL and ethanol, diluted with saline. |
| Administration | Intraperitoneal (IP) or Intravenous (IV) injections, with a defined schedule (e.g., daily for 5 days). |
| Monitoring | Tumor volume (caliper measurements), body weight, and clinical signs of toxicity. |
| Endpoint | Tumor growth inhibition, determined when tumors in the control group reach a predefined size. |
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) ± SD | % Tumor Growth Inhibition |
| Vehicle Control | ||
| This compound (Dose 1) | ||
| Paclitaxel | ||
| This compound + Paclitaxel |
Potential Signaling Pathways
The anti-cancer and MDR reversal effects of jatrophane diterpenes may involve the modulation of key signaling pathways. The diagram below illustrates the potential interaction of this compound with the P-glycoprotein efflux pump and the PI3K/Akt/NF-κB pathway.
Caption: Potential mechanisms of action for this compound in cancer cells.
Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for optimizing dosing regimens and predicting its behavior in humans.
Protocol: Pharmacokinetic Study in Rodents
| Parameter | Specification |
| Animal Species | Mice (e.g., C57BL/6) or Rats (e.g., Sprague Dawley) |
| Groups | 1. Intravenous (IV) administration 2. Oral (PO) administration |
| Dosing | Single dose of this compound |
| Blood Sampling | Serial blood collection at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 min). |
| Sample Processing | Plasma separation and storage at -80°C. |
| Bioanalysis | LC-MS/MS for quantification of this compound in plasma. |
| Data Analysis | Calculation of key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability). |
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng·h/mL) | ||
| Half-life (h) | ||
| Bioavailability (%) | N/A |
References
Application Notes and Protocols for the Purification of Jatrophane Diterpenes from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of Jatrophane "2" (a representative jatrophane diterpene) from plant extracts, primarily focusing on species from the Euphorbia genus.
Introduction
Jatrophane diterpenes are a class of structurally diverse natural products exclusively found in the Euphorbiaceae and Thymelaeaceae families.[1] These macrocyclic diterpenes have garnered significant interest in the scientific community due to their wide range of biological activities, including antitumor, cytotoxic, antiviral, and multidrug resistance (MDR) reversing properties.[1][2][3] The complex mixture of structurally related analogues in plant extracts necessitates a multi-step purification protocol to isolate pure jatrophane diterpenes.[3] This document outlines a general and a specific protocol for the successful purification of these valuable compounds.
General Purification Workflow
The purification of jatrophane diterpenes from plant material typically involves a sequential process of extraction followed by multiple chromatographic steps. The general workflow is depicted below.
Caption: General workflow for the purification of jatrophane diterpenes.
Quantitative Data Summary
The following table summarizes the purification of a representative jatrophane diterpene, euphjatrophane B, from Euphorbia peplus. This data is based on a published study and illustrates the expected yield at each stage of the purification process.
| Purification Stage | Starting Material | Product | Mass of Product | Yield (%) |
| Extraction | Dried, powdered Euphorbia peplus | Crude Methanol (B129727) Extract | 3.0 kg | 2.0% (w/w of plant material) |
| Primary Chromatography | Crude Methanol Extract (3.0 kg) | Fraction F2 | 800 g | 26.7% (w/w of crude extract) |
| Secondary Chromatography | Fraction F2 (800 g) | Fraction F2-5P3 | 178 mg | Not specified |
| Final Purification (HPLC) | Fraction F2-5P3b | Euphjatrophane B | 12.0 mg | Not specified |
Note: The yields for the intermediate chromatographic steps are often not reported in the literature, as the focus is on the final yield of the pure compounds.
Detailed Experimental Protocols
Protocol 1: General Method for Jatrophane Diterpene Isolation
This protocol is a generalized procedure based on common practices for isolating jatrophane diterpenes from Euphorbia species.
4.1.1. Plant Material and Extraction
-
Air-dry the whole plant material at room temperature and grind it into a coarse powder.
-
Macerate the powdered plant material (e.g., 1 kg) with an organic solvent such as methanol or a mixture of dichloromethane (B109758) and acetone (B3395972) (2:1) at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
4.1.2. Primary Column Chromatography
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
4.1.3. Secondary Column Chromatography
-
Further purify the jatrophane-containing fractions using column chromatography on Sephadex LH-20.
-
Elute the column with a suitable solvent system, such as methanol or a mixture of hexane:acetone:methanol (30:10:60), to remove chlorophyll (B73375) and other unwanted materials.
-
Monitor the fractions by TLC and pool the relevant fractions.
4.1.4. Final Purification
-
Subject the semi-purified fractions to preparative TLC or high-performance liquid chromatography (HPLC) for final purification.
-
For HPLC, both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems can be employed.
-
NP-HPLC: Use a silica gel column with a mobile phase such as a hexane/isopropanol gradient.
-
RP-HPLC: Use a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient.
-
-
Collect the peaks corresponding to the pure jatrophane diterpenes and evaporate the solvent to obtain the final product.
Protocol 2: Specific Method for the Isolation of Euphjatrophanes from Euphorbia peplus
This protocol is adapted from a study by Yang et al. (2023) on the isolation of jatrophane diterpenoids from E. peplus.
4.2.1. Extraction and Initial Fractionation
-
Extract the powdered, air-dried whole plant of E. peplus (150 kg) with methanol (3 x 300 L) at room temperature.
-
Concentrate the combined methanol extracts under reduced pressure to yield a crude extract (3.0 kg).
-
Apply the crude extract to a silica gel column and elute with a gradient of petroleum ether/ethyl acetate (100:1 to 0:1, v/v) to obtain four main fractions (F1-F4).
4.2.2. Further Chromatographic Separation
-
Separate Fraction F2 (800 g) using MCI gel column chromatography with a methanol-water gradient (4:6 to 9:1) to yield fifteen sub-fractions (F2-1 to F2-15).
-
Subject a sub-fraction (e.g., F2-5P, 330 mg) to Sephadex LH-20 column chromatography with methanol as the eluent to yield further fractions.
-
Purify a subsequent fraction (e.g., F2-5P3, 178 mg) by silica gel column chromatography using a dichloromethane/ethyl acetate gradient (20:1 to 1:1, v/v).
4.2.3. Final HPLC Purification
-
Purify the resulting fractions by semi-preparative HPLC on a C18 column with a mobile phase of acetonitrile in water (e.g., 57% CH3CN in water) to afford pure euphjatrophanes.
Mechanism of Action: Reversal of Multidrug Resistance (MDR)
Several jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells, leading to multidrug resistance.
Caption: Jatrophane diterpenes inhibit P-gp, increasing intracellular drug concentration.
The proposed mechanism involves the direct binding of the jatrophane diterpene to P-gp, which competitively or non-competitively inhibits the binding and transport of chemotherapeutic agents. This inhibition leads to an accumulation of the cytotoxic drug within the cancer cell, restoring its efficacy and inducing apoptosis.
References
Application Notes and Protocols: Jatrophane Diterpenoids for Inducing Autophagy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jatrophane diterpenoids, a class of natural products isolated from plants of the Euphorbiaceae family, have emerged as promising modulators of crucial cellular processes, including autophagy.[1][2] Autophagy, a catabolic process involving the degradation of cellular components via the lysosome, plays a dual role in cancer, either promoting survival or inducing cell death.[3] Specific jatrophane diterpenoids have been identified as potent inducers of autophagy in cancer cells, presenting a potential therapeutic avenue for cancer treatment, including overcoming drug resistance.[4][5]
This document provides detailed application notes and protocols for utilizing jatrophane diterpenoids to induce autophagy in cancer cells, with a focus on two exemplary compounds: a specific Jatrophane Diterpenoid (referred to as Compound 2) from Euphorbia peplus and Jatrophone . These protocols are intended to guide researchers in studying the effects of these compounds on autophagy induction and related signaling pathways.
Featured Jatrophane Diterpenoids
Jatrophane Diterpenoid (Compound 2)
Isolated from the seeds of Euphorbia peplus, this jatrophane diterpenoid has been shown to significantly induce lysosomal biogenesis and activate the lysosomal-autophagy pathway. Its pro-autophagic activity is demonstrated by an increase in LC3 dots, a key marker of autophagosome formation.
Jatrophone
Jatrophone, a macrocyclic jatrophane diterpene, exhibits potent cytotoxic activity against drug-resistant breast cancer cells (MCF-7/ADR). It induces both apoptosis and autophagic cell death, in part by inhibiting the PI3K/Akt/NF-κB signaling pathway.
Data Presentation
Table 1: Cytotoxicity of Jatrophone in Doxorubicin-Resistant Breast Cancer Cells (MCF-7/ADR)
| Compound | Cell Line | Assay | IC50 | Reference |
| Jatrophone | MCF-7/ADR | SRB Assay (72h) | 1.8 µM |
Table 2: Autophagy Induction by Jatrophane Diterpenoids
| Compound | Cell Line | Method | Observation | Reference |
| Jatrophane Diterpenoid (Compound 2) | HeLa | LysoTracker Red Staining | Significant, dose- and time-dependent increase in lysosomal biogenesis. | |
| Jatrophane Diterpenoid (Compound 2) | HeLa | LC3 Puncta Formation | Dose-dependent increase in the number of LC3 dots. | |
| Jatrophone | MCF-7/ADR | Acridine Orange Staining & Flow Cytometry | ~33% induction of autophagic signal compared to control. | |
| Euphpepluone K | HM mCherry-GFP-LC3 | Flow Cytometry & Confocal Microscopy | Significant activation of autophagic flux. |
Signaling Pathways
Jatrophone-Mediated Inhibition of the PI3K/Akt/NF-κB Pathway
Jatrophone has been shown to down-regulate the expression of key proteins in the PI3K/Akt/NF-κB pathway, a critical signaling cascade for cell survival and proliferation. Its inhibitory action on this pathway contributes to its pro-apoptotic and pro-autophagic effects in resistant breast cancer cells.
Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to induced autophagy and apoptosis.
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux using mCherry-GFP-LC3 Reporter
This protocol is adapted from studies on euphpepluone K, another jatrophane diterpenoid that activates autophagic flux. It utilizes cells stably expressing a tandem mCherry-GFP-LC3 construct to monitor the maturation of autophagosomes into autolysosomes.
Materials:
-
HM mCherry-GFP-LC3 cells (or other suitable cancer cell line stably expressing the reporter)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Jatrophane diterpenoid of interest (e.g., Euphpepluone K)
-
Rapamycin (positive control, e.g., 2 µM)
-
Bafilomycin A1 (autophagy inhibitor, e.g., 100 nM)
-
12-well plates
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Seed HM mCherry-GFP-LC3 cells in 12-well plates and culture for 24 hours.
-
Treat the cells with the jatrophane diterpenoid at various concentrations (e.g., 10 µM and 40 µM) for a specified time (e.g., 24 hours). Include wells for vehicle control, rapamycin, and co-treatment with bafilomycin A1.
-
For Flow Cytometry: a. Harvest the cells by trypsinization. b. Analyze the fluorescence of the cells using a flow cytometer. GFP signal represents autophagosomes, while mCherry signal represents both autophagosomes and autolysosomes. An increase in the mCherry/GFP ratio indicates enhanced autophagic flux.
-
For Confocal Microscopy: a. Grow cells on coverslips in the 12-well plates. b. After treatment, fix the cells (e.g., with 4% paraformaldehyde). c. Mount the coverslips on microscope slides. d. Visualize the cells using a confocal microscope. Count the number of GFP-positive (autophagosomes) and mCherry-positive/GFP-negative (autolysosomes) puncta per cell.
Caption: Experimental workflow for assessing autophagic flux using a tandem mCherry-GFP-LC3 reporter.
Protocol 2: Lysosomal Biogenesis Assay using LysoTracker Staining
This protocol is based on the methodology used to assess the effect of Jatrophane Diterpenoid (Compound 2) on lysosomal biogenesis.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium
-
Jatrophane Diterpenoid (Compound 2)
-
LysoTracker Red DND-99
-
Multi-well plates suitable for fluorescence microscopy or flow cytometry
Procedure:
-
Seed HeLa cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with Jatrophane Diterpenoid (Compound 2) at various concentrations (e.g., 10, 20, 40 µM) and for different time points (e.g., 1, 3, 6 hours).
-
Towards the end of the treatment period, add LysoTracker Red to the culture medium at the manufacturer's recommended concentration and incubate for the specified time (e.g., 30 minutes).
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity. a. For Flow Cytometry: Harvest the cells and analyze the mean fluorescence intensity (MFI). b. For Fluorescence Microscopy: Capture images and quantify the fluorescence intensity per cell.
Protocol 3: Western Blot Analysis of Autophagy Markers and Signaling Proteins
This protocol can be used to quantify changes in the levels of key autophagy-related proteins (e.g., LC3-I to LC3-II conversion, SQSTM1/p62 degradation) and proteins in the PI3K/Akt/NF-κB pathway.
Materials:
-
Cancer cells of interest
-
Jatrophane diterpenoid
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-SQSTM1/p62, anti-PI3K, anti-Akt, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the jatrophane diterpenoid as described in previous protocols.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction. A decrease in the levels of PI3K, Akt, and NF-κB would confirm the findings related to Jatrophone.
References
- 1. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology [mdpi.com]
- 2. Jatrophane Diterpenoids from Euphorbia peplus Linn. as Activators of Autophagy and Inhibitors of Tau Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Jatrophane Diterpenoids in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, such as amyloid-β (Aβ) and hyperphosphorylated tau in Alzheimer's disease. Recent research has highlighted the therapeutic potential of inducing autophagy—the cellular process of degrading and recycling damaged components—to clear these toxic protein aggregates. Jatrophane diterpenoids, a class of natural compounds isolated from plants of the Euphorbia genus, have emerged as promising activators of autophagy, suggesting their potential application in the development of novel therapeutics for neurodegenerative disorders.[1][2][3]
This document provides detailed application notes and protocols for the use of Jatrophane diterpenoids, with a focus on their application in cellular models of neurodegeneration.
Mechanism of Action: Autophagy Induction
Jatrophane diterpenoids exert their neuroprotective effects primarily through the activation of autophagy.[1][3] This process is crucial for cellular homeostasis, especially in long-lived cells like neurons, by removing dysfunctional organelles and protein aggregates. The proposed mechanism involves the promotion of lysosomal biogenesis, a critical step in the autophagic pathway. Some studies also suggest that jatrophane diterpenoids may interact with the C1 domain of protein kinase C (PKC), mimicking the effects of diacylglycerol (DAG) and influencing downstream signaling pathways that regulate cell survival and apoptosis.
A key compound, euphpepluone K, has been demonstrated to significantly activate autophagic flux and inhibit tau pathology in human microglia cells.
Quantitative Data Summary
The following table summarizes the bioactivity of selected Jatrophane diterpenoids in activating autophagic flux. The data is based on flow cytometry assays in human microglia cells stably expressing the tandem monomeric mCherry-GFP-tagged LC3 (HM Cherry-GFP-LC3).
| Compound Name | Source | Bioactivity (Autophagic Flux Activation) | Reference |
| Euphpepluone K | Euphorbia peplus | Significant activation | |
| Euphjatrophane B ("Jatrophane 2") | Euphorbia peplus | Data not specified in abstracts | |
| Other Jatrophane Diterpenoids | Euphorbia peplus | Varied levels of activity |
Note: Detailed quantitative data such as EC50 values are often found in the full-text publications and supplementary materials.
Signaling Pathway
The proposed signaling pathway for Jatrophane diterpenoid-induced autophagy is depicted below.
Caption: Proposed signaling pathway of Jatrophane diterpenoids.
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux using mCherry-GFP-LC3 Reporter Assay
This protocol is designed to quantify the activation of autophagy in response to Jatrophane diterpenoid treatment using a tandem fluorescent-tagged LC3 reporter system.
Materials:
-
Human microglia cells stably expressing mCherry-GFP-LC3 (or other suitable neuronal cell line)
-
Complete cell culture medium
-
Jatrophane diterpenoid stock solution (e.g., Euphpepluone K in DMSO)
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Phosphate-buffered saline (PBS)
-
Flow cytometer
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the mCherry-GFP-LC3 expressing cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the Jatrophane diterpenoid. Include a vehicle control (DMSO) and a positive control (e.g., rapamycin). Incubate for a predetermined time (e.g., 24 hours).
-
Sample Preparation for Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence remains stable.
-
An increase in the mCherry-positive/GFP-negative cell population indicates an increase in autophagic flux.
-
-
Confocal Microscopy:
-
Fix the cells grown on glass-bottom dishes.
-
Mount the coverslips and visualize the cells using a confocal microscope.
-
Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (mCherry only). An increase in red puncta indicates enhanced autophagic flux.
-
Caption: Experimental workflow for autophagy flux assay.
Protocol 2: Evaluation of Tau Pathology Inhibition
This protocol outlines a method to assess the effect of Jatrophane diterpenoids on the levels of phosphorylated Tau (p-Tau), a key marker of Tau pathology.
Materials:
-
Neuronal cell line capable of expressing pathological forms of Tau (e.g., SH-SY5Y cells transfected with a mutant Tau construct)
-
Complete cell culture medium
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Jatrophane diterpenoid stock solution
-
Cell lysis buffer
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Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against total Tau and phosphorylated Tau (e.g., AT8, PHF-1)
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Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture the neuronal cells and treat them with the Jatrophane diterpenoid as described in Protocol 1.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total Tau and p-Tau.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the p-Tau levels to total Tau. A decrease in the p-Tau/total Tau ratio indicates inhibition of Tau pathology.
-
Caption: Western blot workflow for Tau pathology analysis.
Conclusion
Jatrophane diterpenoids represent a promising class of natural products for the development of therapeutics targeting neurodegenerative diseases. Their ability to induce autophagy and facilitate the clearance of pathogenic protein aggregates provides a strong rationale for their further investigation. The protocols and information provided herein offer a framework for researchers to explore the potential of these compounds in various in vitro models of neurodegeneration. Further studies, including in vivo efficacy and safety assessments in animal models, are warranted to translate these preclinical findings into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Improving Jatrophane 2 Solubility for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jatrophane 2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vitro assays?
A1: this compound is a member of the jatrophane diterpenes, a class of natural compounds often isolated from plants of the Euphorbiaceae family.[1][2] These compounds, including this compound, are known for their complex structures and a variety of biological activities, such as anti-inflammatory, cytotoxic, and multidrug resistance-reversing effects.[3][4] However, jatrophane diterpenes are typically hydrophobic (lipophilic), leading to poor solubility in aqueous solutions like cell culture media. This limited solubility can cause the compound to precipitate, leading to inaccurate and non-reproducible results in in vitro assays.[5]
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Signs of poor solubility can manifest in several ways:
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Visible Precipitation: You may observe cloudiness, a fine precipitate, or even crystal formation in your cell culture media after adding the this compound stock solution.
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Inconsistent Results: Poor solubility can lead to high variability between replicate wells and experiments.
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Lower than Expected Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For highly hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions. Ethanol can also be an alternative. It is crucial to ensure that the final concentration of the organic solvent in your in vitro assay is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A4: It is highly recommended to perform a solubility test before conducting your main experiments. This involves preparing serial dilutions of your this compound stock solution in your cell culture medium and observing the concentration at which precipitation occurs. This can be assessed visually or by measuring the absorbance of the solution at a wavelength around 600 nm, where an increase in absorbance indicates precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Problem: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately.
Cause: This phenomenon, often called "crashing out," occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.
Solutions:
-
Optimize Dilution Technique:
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Pre-warm your cell culture medium to 37°C.
-
Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in the aqueous medium. Try lowering the final concentration in your assay.
-
Increase Serum Concentration (if applicable): If your cell culture medium contains serum, increasing the serum concentration (e.g., from 5% to 10%) can sometimes help to solubilize hydrophobic compounds, as serum proteins can bind to and carry them in solution.
Issue 2: this compound Precipitates Over Time During a Long-Term Incubation
Problem: My this compound solution is clear initially, but after several hours or days of incubation, I observe precipitation in the culture wells.
Cause: Changes in temperature, pH, or evaporation during long-term incubation can lead to a decrease in the solubility of the compound.
Solutions:
-
Maintain Stable Incubation Conditions: Ensure your incubator provides a stable temperature and humidity to minimize evaporation. Using culture plates with low-evaporation lids can also be beneficial.
-
Consider a Different Solubilization Strategy: For long-term assays, using a co-solvent alone may not be sufficient. Advanced formulation strategies, such as using cyclodextrins, may be necessary to maintain the solubility of this compound over an extended period.
Data Presentation
Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Notes |
| DMSO | 25 | > 100 | Ideal for high-concentration stock solutions. |
| Ethanol | 25 | ~20 | A viable alternative to DMSO for stock solutions. |
| PBS (pH 7.4) | 25 | < 0.01 | Demonstrates the poor aqueous solubility. |
| Cell Culture Medium + 10% FBS | 37 | ~0.05 | Serum can slightly improve solubility. |
| 10% HP-β-CD in PBS | 25 | ~1 | Cyclodextrins can significantly enhance aqueous solubility. |
Maximum Tolerated Solvent Concentrations for Common Cell Lines
It is crucial to keep the final solvent concentration in your assay below the cytotoxic threshold for your specific cell line. The following table provides general guidelines.
| Cell Line | Solvent | Maximum Tolerated Concentration (v/v) | Reference |
| HepG2 | DMSO | 0.6% - 1.25% | |
| A549 | DMSO | ~1% | |
| MCF-7 | DMSO | 0.6% | |
| HeLa | DMSO | ~1% | |
| General Guideline | DMSO | ≤ 0.5% | |
| General Guideline | Ethanol | ≤ 0.5% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
-
Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO):
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Accurately weigh the required amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate until the compound is completely dissolved. Visually inspect for any particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Final Working Solution in Cell Culture Medium:
-
Pre-warm the complete cell culture medium (with serum, if applicable) to 37°C.
-
Perform a serial dilution of the DMSO stock solution if necessary to create an intermediate stock.
-
To prepare the final working solution, slowly add the required volume of the DMSO stock (or intermediate stock) to the pre-warmed medium while gently vortexing. The final DMSO concentration should not exceed the tolerated limit for your cell line (ideally ≤ 0.5%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in your desired aqueous buffer (e.g., PBS or serum-free medium) by stirring until fully dissolved.
-
-
Complexation of this compound with HP-β-CD:
-
Add the this compound powder directly to the HP-β-CD solution. The amount will depend on the desired final concentration and the complexation efficiency, which may need to be determined empirically.
-
Stir the mixture vigorously at room temperature for 12-24 hours to facilitate the formation of the inclusion complex.
-
-
Preparation of Final Working Solution:
-
The resulting solution containing the this compound-cyclodextrin complex can then be sterile-filtered and diluted as needed in your cell culture medium.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Jatrophane Diterpenoid Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of jatrophane diterpenoids, exemplified here as "Jatrophane 2," in solution. By understanding the degradation pathways and implementing appropriate handling and experimental design strategies, the stability and reproducibility of your research can be significantly improved.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound in solution, even at low temperatures. | Hydrolysis of ester groups: Jatrophane diterpenoids often contain multiple ester functionalities that are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base. | - Use aprotic solvents (e.g., anhydrous acetonitrile, THF, or dichloromethane). - If aqueous buffers are necessary, use a neutral pH (6.5-7.5) and prepare them fresh with high-purity water. - Work quickly and on ice whenever possible. |
| Appearance of new, more polar peaks in HPLC analysis over time. | Hydrolytic degradation products: The cleavage of ester bonds will result in the formation of more polar carboxylic acid and alcohol derivatives. | - Characterize the new peaks using LC-MS to confirm they are degradation products. - Follow the solutions for "Rapid loss of this compound" to minimize further degradation. - If degradation is unavoidable, establish a degradation profile to account for the loss of the parent compound. |
| Inconsistent biological activity or assay results between experiments. | Degradation of the active compound: The observed variability is likely due to different levels of this compound degradation in your assay medium. | - Prepare stock solutions in a stable, anhydrous solvent (e.g., DMSO) and store at -80°C in small aliquots. - Minimize the time the compound is in aqueous assay buffer. Add the compound to the assay plate immediately before starting the experiment. - Include a stability control by incubating this compound in the assay buffer for the duration of the experiment and analyzing for degradation. |
| Discoloration of the this compound solution (e.g., yellowing). | Oxidative degradation: The complex polycyclic structure of jatrophane diterpenoids can be susceptible to oxidation, which can be accelerated by light and the presence of oxygen. | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions. - Store solutions in amber vials to protect from light. - Consider adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene), if compatible with your experimental system. |
| Loss of compound after exposure to acidic or basic workup conditions. | Acid or base-catalyzed degradation: Jatrophane diterpenoids are highly sensitive to pH extremes. | - Avoid strong acids and bases during extraction and purification. - Use a neutral quench and workup procedure.[1] - If pH adjustment is necessary, use mild buffers and minimize exposure time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The primary cause of instability for many jatrophane diterpenoids is the hydrolysis of their ester linkages.[1] These compounds are often complex polyesters, and the ester groups are susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[1]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C under an inert atmosphere. For stock solutions, use a dry, aprotic solvent like anhydrous DMSO or ethanol, store in small, single-use aliquots at -80°C, and protect from light.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The most effective way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2][3] This will allow you to quantify the amount of intact this compound and detect the appearance of any degradation products over time.
Q4: Are there any chemical modifications that can improve the stability of this compound?
A4: While this would involve creating a new chemical entity, medicinal chemistry strategies can be employed to improve stability. For instance, replacing a labile ester with a more stable amide bond can significantly reduce susceptibility to hydrolysis. However, any modification would require re-evaluation of its biological activity.
Q5: My experiments require a long incubation time in an aqueous buffer. How can I minimize degradation?
A5: For long-term incubations, consider the following:
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Formulation Strategies: Investigate the use of stabilizing excipients such as cyclodextrins to protect the labile ester groups.
-
pH Optimization: Carefully determine the pH of maximum stability for this compound and buffer your medium accordingly.
-
Continuous Dosing: If feasible for your experimental setup, a continuous infusion of a fresh solution of this compound might be an alternative to a single initial dose.
Data Presentation: Hypothetical Degradation of this compound
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how to present stability data.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 2 | 45.2 | 35.8 | 10.1 |
| 8 | 10.5 | 60.2 | 25.3 | |
| 0.1 M NaOH, 60°C | 2 | 5.1 | 70.3 | 15.6 |
| 8 | Not Detected | 85.1 | 10.2 | |
| 3% H₂O₂, 40°C | 2 | 80.5 | 12.3 | 2.1 |
| 8 | 55.3 | 30.1 | 8.7 | |
| Photostability (ICH Q1B) | 2 | 90.1 | 5.2 | 1.3 |
| 8 | 75.8 | 15.6 | 4.5 | |
| Thermal (70°C) | 2 | 95.3 | 2.1 | 0.5 |
| 8 | 88.1 | 8.3 | 2.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To determine the intrinsic stability of this compound and identify potential degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Incubate at 40°C in the dark.
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Photostability: Expose a solution of this compound in a quartz cuvette to light conditions as specified in ICH guideline Q1B.
-
Thermal Stress: Incubate a solid sample of this compound at 70°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Preparation: Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC-MS Method
Objective: To develop a robust HPLC-MS method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Screen various C18 and other stationary phases (e.g., phenyl-hexyl, cyano).
-
Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different modifiers (e.g., formic acid, ammonium (B1175870) acetate) to achieve optimal separation.
-
-
Gradient Optimization: Develop a gradient elution method to resolve all compounds, starting with a high aqueous content and gradually increasing the organic solvent.
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation study to challenge the method's specificity. The method should be able to separate the parent peak from all degradation product peaks.
-
MS Detection: Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and all degradation products to aid in their identification.
-
Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Optimizing Jatrophane 2 Dosage for Cell-Based Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal dosage of Jatrophane 2 for their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a jatrophane diterpene, a class of natural compounds often isolated from plants of the Euphorbia genus. While research on this compound is specific, jatrophane diterpenes are primarily recognized for their ability to modulate multidrug resistance (MDR) in cancer cells.[1][2][3][4][5] They often function by inhibiting the activity of P-glycoprotein (P-gp), a membrane protein that pumps chemotherapy drugs out of cancer cells. Some related jatrophane compounds, like Jatrophone, have been shown to induce apoptosis and autophagy by targeting the PI3K/AKT/NF-κB signaling pathway. However, the direct cytotoxic effects of this compound appear to be highly cell-line specific and may be limited.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: Based on available data, this compound has shown limited direct cytotoxicity in several cancer cell lines, with IC50 values often exceeding 50 µM. However, in the U87 glioblastoma cell line, an IC50 value of approximately 20 µM was observed. Therefore, for an initial dose-response experiment, a wide range of concentrations is recommended. A sensible starting point would be a serial dilution from 100 µM down to 0.1 µM. If the goal is to assess MDR reversal, lower, non-toxic concentrations should be used in combination with a known P-gp substrate chemotherapeutic agent.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is dependent on the biological question and the cell type's doubling time. For initial cytotoxicity screening, a 48- or 72-hour incubation is a common starting point. For signaling pathway analysis, shorter time points (e.g., 1, 6, 12, 24 hours) are typically necessary to capture dynamic changes in protein phosphorylation or gene expression. Time-course experiments are crucial to determine the optimal endpoint.
Q4: What solvent should I use to dissolve this compound?
A4: Jatrophane diterpenes are typically dissolved in organic solvents. One study mentions keeping this compound as a 20 mM stock in 100% ethanol. DMSO is also a common solvent for small molecules. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5%, and to include a solvent-only control in all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death, even at low concentrations. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the optimal non-toxic range. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cell line (typically <0.5%). Always include a solvent-only control. | |
| Compound instability. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution as recommended by the supplier. | |
| No observable effect on cell viability or the target of interest. | Concentration is too low. | Test a higher range of concentrations. Based on available data, concentrations up to 50 µM or higher might be necessary to observe a cytotoxic effect in some cell lines. |
| The chosen cell line is resistant to this compound's cytotoxic effects. | This is a known characteristic of this compound in several cell lines. Consider using a different cell line or investigating other biological activities, such as MDR reversal. | |
| Incorrect assay endpoint or timing. | Perform a time-course experiment to determine the optimal incubation period. Ensure the chosen assay is sensitive enough to detect the expected biological effect. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment, as cell density can influence drug response. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Reagent variability. | Use the same batches of media, serum, and other reagents whenever possible. Prepare fresh dilutions of this compound for each experiment. |
Data Presentation
Table 1: Reported IC50 Values for Jatrophane Diterpenes (Compound 1 and 2) from Euphorbia nicaeensis
| Cell Line | Compound 1 IC50 (µM) | This compound IC50 (µM) |
| NCI-H460 (Non-small cell lung carcinoma) | 10-20 | >50 |
| NCI-H460/R (Resistant) | 10-20 | >50 |
| U87 (Glioblastoma) | 10-20 | ~20 |
| U87-TxR (Resistant) | 10-20 | >50 |
| DLD1 (Colorectal carcinoma) | >50 | >50 |
| DLD1-TxR (Resistant) | >50 | >50 |
Data extracted from a study on two new jatrophane diterpenes from the roots of Euphorbia nicaeensis.
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
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Cells of interest
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Complete cell culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or SDS-HCl solution)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a solvent control).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Incubate the plate for an additional 4 hours to overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Assessing Apoptosis by Annexin V Staining
This protocol provides a method for detecting early apoptosis following treatment with this compound.
Materials:
-
6-well cell culture plates
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Cells of interest
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Complete cell culture medium
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This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (and a solvent control) for the chosen time period.
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Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Wash the cells twice with cold PBS and centrifuge.
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Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension to a new tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Potential signaling pathway affected by jatrophanes.
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cer.ihtm.bg.ac.rs]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenoids from the latex of Euphorbia dendroides and their anti-P-glycoprotein activity in human multi-drug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Jatrophane 2 Extraction from Euphorbia Species
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction and purification of Jatrophane 2 and related jatrophane diterpenoids from Euphorbia species.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenoids and why are they of interest?
A1: Jatrophane diterpenoids are a class of naturally occurring compounds characterized by a distinctive 5/12-membered bicyclic carbon skeleton.[1] They are predominantly found in plants of the Euphorbiaceae family.[1][2][3][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including anti-inflammatory, antiviral, cytotoxic, and multidrug resistance (MDR) reversal properties. The MDR reversal activity is particularly noteworthy as it can enhance the efficacy of chemotherapy drugs in cancer treatment.
Q2: Which Euphorbia species are known to be sources of this compound and related compounds?
A2: Several Euphorbia species have been identified as sources of jatrophane diterpenoids. These include, but are not limited to, Euphorbia peplus, Euphorbia dendroides, Euphorbia nicaeensis, Euphorbia platyphyllos, and Euphorbia helioscopia. The specific compound "this compound" has been mentioned in literature associated with Euphorbia peplus.
Q3: What are the general steps involved in the extraction and isolation of jatrophane diterpenoids?
A3: The general workflow for extracting and isolating jatrophane diterpenoids from Euphorbia species typically involves the following stages:
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Plant Material Preparation: The plant material (e.g., whole plant, roots, latex) is dried and ground to a fine powder to increase the surface area for solvent extraction.
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Extraction: The powdered plant material is extracted with an appropriate organic solvent to create a crude extract.
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Solvent Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.
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Chromatographic Purification: A series of chromatographic techniques are employed to isolate the desired jatrophane diterpenoids from the complex mixture. This usually involves column chromatography followed by preparative TLC and/or HPLC.
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Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, NOESY) and mass spectrometry (MS).
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
| Possible Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is ground to a fine, consistent powder to maximize solvent penetration. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. Methanol (B129727) and ethanol (B145695) are commonly used for initial extraction of polar to moderately polar compounds like jatrophanes. Experiment with different solvent systems (e.g., chloroform (B151607), ethyl acetate) or solvent mixtures to optimize extraction efficiency. |
| Insufficient Extraction Time or Temperature | Increase the extraction time or perform multiple extraction cycles to ensure complete extraction. Gentle heating can improve solvent efficiency, but high temperatures should be avoided to prevent degradation of thermolabile compounds. |
| Poor Solvent-to-Solid Ratio | Use a sufficient volume of solvent to ensure the entire plant material is submerged and allows for effective extraction. A common ratio is 1:10 or 1:20 (w/v). |
Issue 2: Low Purity of Isolated this compound
| Possible Cause | Recommended Solution |
| Co-extraction of Interfering Compounds | Euphorbia extracts are complex and often contain chlorophyll, waxes, and other lipids that can interfere with purification. A preliminary defatting step with a non-polar solvent like hexane (B92381) can be beneficial. |
| Ineffective Chromatographic Separation | Optimize the chromatographic conditions. For column chromatography, experiment with different stationary phases (e.g., silica (B1680970) gel, polyamide) and mobile phase gradients. For HPLC, utilize different column types (normal-phase or reversed-phase) and solvent systems. |
| Compound Degradation during Purification | Jatrophane diterpenoids can be sensitive to light, heat, and pH changes. Conduct purification steps at room temperature where possible and protect fractions from direct light. Ensure solvents are neutral and of high purity. |
| Overlapping Chromatographic Peaks | If target compounds co-elute, employ orthogonal separation techniques. For instance, follow a normal-phase separation with a reversed-phase HPLC step. |
Experimental Protocols
Protocol 1: General Extraction of Jatrophane Diterpenoids
-
Preparation of Plant Material: Air-dry the whole plants of the selected Euphorbia species at room temperature. Once fully dried, grind the material into a fine powder.
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Extraction: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48-72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
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Solvent Partitioning: Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v) and partition successively with n-hexane and chloroform (CHCl₃). The jatrophane diterpenoids are typically found in the chloroform fraction.
-
Fractionation: Concentrate the chloroform fraction and subject it to further purification.
Protocol 2: Purification by Column and High-Performance Liquid Chromatography (HPLC)
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-200 mesh) or polyamide.
-
Mobile Phase: A gradient solvent system, starting with a non-polar solvent and gradually increasing polarity. A common gradient is n-hexane/ethyl acetate, followed by ethyl acetate/methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC).
-
-
Preparative Thin Layer Chromatography (TLC):
-
Combine fractions with similar TLC profiles and subject them to preparative TLC on silica gel plates for further separation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, use normal-phase (NP) or reversed-phase (RP) HPLC.
-
NP-HPLC: Use a silica-based column with a mobile phase such as a hexane/isopropanol gradient.
-
RP-HPLC: Use a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.
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Monitor the elution profile with a UV detector. Collect the peaks corresponding to the desired jatrophane diterpenoids.
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Quantitative Data Summary
| Euphorbia Species | Plant Part | Extraction Solvent | Compound Name | Yield | Reference |
| Euphorbia peplus | Whole Plant | Not specified | Euphjatrophane B (2) | 12.0 mg | |
| Euphorbia peplus | Whole Plant | Not specified | Euphjatrophane C (4) | 8.2 mg |
Note: The yields are reported from a specific purification fraction (178 mg) and not from the initial plant biomass.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of "Jatrophane 2" in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with jatrophane diterpenes, with a focus on minimizing cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are jatrophane diterpenes and why is cytotoxicity a concern?
A1: Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae family.[1][2][3][4] They exhibit a range of biological activities, including anti-inflammatory, antiviral, and potent anticancer properties.[2] However, their therapeutic potential is often limited by their inherent cytotoxicity, which can affect both cancerous and normal, healthy cells. Minimizing this off-target cytotoxicity is crucial for their development as therapeutic agents.
Q2: How can I reduce the cytotoxic effects of a jatrophane compound on my normal cell lines?
A2: Several strategies can be employed to mitigate the cytotoxicity of jatrophane diterpenes in normal cells:
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Structural Modification: The cytotoxicity of jatrophanes is closely linked to their chemical structure. The creation of derivatives through processes like esterification, hydrolysis, or epoxidation has been shown to produce compounds with lower cytotoxicity while retaining or even enhancing their desired therapeutic effects, such as P-glycoprotein (P-gp) inhibition.
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Dose Optimization: Carefully titrating the concentration of the jatrophane compound is critical. A dose-response experiment will help identify the therapeutic window where the compound is effective against target cells (e.g., cancer cells) while having minimal impact on normal cells.
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Combination Therapy: In a therapeutic context, combining jatrophanes with other drugs can allow for lower, less toxic doses of the jatrophane to be used. For instance, some jatrophanes can reverse multidrug resistance, making cancer cells more sensitive to conventional chemotherapy agents.
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Targeted Delivery: While more complex, encapsulating the jatrophane compound in a targeted delivery system (e.g., nanoparticles) can help concentrate the compound at the desired site of action, reducing systemic exposure and damage to normal tissues.
Q3: My jatrophane compound appears to be affecting the PI3K/Akt/NF-κB pathway. What is the significance of this?
A3: The PI3K/Akt/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis (programmed cell death). Some jatrophane diterpenes, such as jatrophone, have been shown to down-regulate this pathway in cancer cells. This inhibition can lead to cell cycle arrest and induce both apoptosis and autophagy, contributing to the compound's anticancer effects. Understanding this mechanism is key to interpreting your experimental results and can help in designing experiments to modulate this pathway to potentially reduce off-target effects.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cell Lines
| Possible Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your target cells and normal control cells. Use the lowest effective concentration for your experiments. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the jatrophane is not exceeding the tolerance level of your cell lines (typically <0.5%). Run a vehicle control (solvent only) to assess its effect. |
| Incorrect cell density | High cell density can lead to increased spontaneous cell death, which might be exacerbated by the compound. Optimize the seeding density of your cells to ensure they are in the logarithmic growth phase during the experiment. |
| Contamination | Check for microbial contamination in your cell cultures, as this can cause cell stress and death, confounding your results. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when performing serial dilutions of the jatrophane compound. Use calibrated pipettes and pre-wet the tips. |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding to avoid variations in cell number across wells. |
| Reagent variability | Use fresh, properly stored reagents for your cytotoxicity assays (e.g., MTT, LDH). Aliquot reagents to avoid repeated freeze-thaw cycles. |
| Assay interference | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent directly). Run appropriate controls, such as a cell-free assay with your compound, to check for interference. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of various jatrophane diterpenes against different cell lines as reported in the literature. This data can serve as a reference for expected potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Jatrophone | MCF-7/ADR | Doxorubicin-resistant Breast Cancer | 1.8 | |
| Euphohelinoid (various) | HepG2 | Liver Cancer | 8.1 - 29.7 | |
| Euphohelinoid (various) | HeLa | Cervical Cancer | 8.1 - 29.7 | |
| Euphohelinoid (various) | HL-60 | Leukemia | 8.1 - 29.7 | |
| Euphohelinoid (various) | SMMC-7721 | Liver Cancer | 8.1 - 29.7 | |
| Jatrophane Derivative 1 | NCI-H460 | Non-small Cell Lung Cancer | 10 - 20 | |
| Jatrophane Derivative 1 | U87 | Glioblastoma | 10 - 20 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of jatrophane compounds.
Materials:
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96-well plates
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Mammalian cell lines (e.g., a normal cell line like HEK293T and a cancer cell line)
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Complete culture medium
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Jatrophane compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the jatrophane compound in complete culture medium from the stock solution.
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Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
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Remove the old medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
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MTT Addition:
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After incubation, add 10 µL of MTT solution to each well.
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Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Gently pipette to ensure complete dissolution.
-
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Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by certain jatrophane diterpenes.
Experimental Workflow Diagram
Caption: General workflow for assessing the cytotoxicity of jatrophane compounds.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Yield of Jatrophane 2 Semi-Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the semi-synthesis of Jatrophane 2. The following information is designed to address specific experimental challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the semi-synthesis of this compound from a readily available jatrophane precursor?
A1: The semi-synthesis of this compound typically involves the selective modification of a precursor jatrophane, such as Jatrophane 1, which possesses multiple reactive hydroxyl groups. A common strategy involves a three-step process: 1) selective protection of the more reactive hydroxyl groups, 2) modification of the target hydroxyl group, and 3) deprotection to yield this compound. Careful selection of protecting groups is crucial for achieving high yields.
Q2: I am observing a low yield in the final esterification step to produce this compound. What are the potential causes and solutions?
A2: Low yields in the esterification step can be attributed to several factors, including steric hindrance around the target hydroxyl group, incomplete activation of the carboxylic acid, or degradation of the starting material. To address this, consider optimizing the reaction conditions as detailed in the troubleshooting section below. Trying different coupling agents or activating groups can also improve the yield.
Q3: How can I minimize the formation of byproducts during the semi-synthesis?
A3: Byproduct formation often arises from non-selective reactions with other functional groups in the molecule. Employing an orthogonal protecting group strategy is essential. This allows for the selective deprotection and reaction of the target functional group without affecting other protected groups. Additionally, careful control of reaction temperature and time can minimize side reactions.
Q4: What are the most effective methods for purifying the final this compound product?
A4: Purification of jatrophane diterpenoids is typically achieved through a combination of chromatographic techniques. Vacuum liquid chromatography (VLC) followed by preparative thin-layer chromatography (prep-TLC) and high-performance liquid chromatography (HPLC) are commonly employed. Normal-phase (NP) and reversed-phase (RP) HPLC can be used for final purification to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield in the Selective Protection of Jatrophane 1
Question: The yield of the mono-silylated Jatrophane 1 (Intermediate A) is consistently low (<40%), with significant amounts of di-silylated and unreacted starting material. How can I improve the selectivity and yield?
Answer: Achieving mono-substitution on a poly-hydroxylated natural product like Jatrophane 1 requires careful optimization of reaction conditions to favor the reaction at the most accessible or reactive hydroxyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in selective silylation.
Quantitative Data for Optimization:
| Entry | Silylating Agent (equiv.) | Base (equiv.) | Temperature (°C) | Solvent | Yield of Mono-silylated Product (%) |
| 1 | 1.5 | Imidazole (2.0) | 25 | DMF | 35 |
| 2 | 1.1 | Imidazole (2.0) | 25 | DMF | 55 |
| 3 | 1.1 | Imidazole (2.0) | 0 | DMF | 70 |
| 4 | 1.1 | 2,6-Lutidine (1.5) | 0 | DCM | 85 |
Problem 2: Incomplete Deprotection of the Silyl (B83357) Ether
Question: The final deprotection step to yield this compound is sluggish and incomplete, even after extended reaction times. How can I achieve complete deprotection without degrading the molecule?
Answer: Incomplete deprotection can be due to an inappropriate deprotection reagent or steric hindrance around the silyl ether. Jatrophane diterpenes can be sensitive to harsh acidic or basic conditions.
Optimization Strategies:
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Choice of Reagent: If TBAF is not effective, consider using other fluoride (B91410) sources like HF-Pyridine or TAS-F, which can have different reactivity profiles.
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Solvent Effects: The solvent can influence the rate of deprotection. Protic solvents like acetic acid in THF/water can sometimes facilitate the reaction.
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Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation. A modest increase in temperature (e.g., from room temperature to 40 °C) should be explored cautiously.
Quantitative Data for Optimization:
| Entry | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | TBAF (1.1 equiv) | THF | 25 | 12 | 60 |
| 2 | TBAF (2.0 equiv) | THF | 25 | 12 | 75 |
| 3 | HF-Pyridine (excess) | THF | 0 to 25 | 6 | 90 |
| 4 | Acetic Acid/THF/Water (3:1:1) | - | 40 | 8 | 85 |
Experimental Protocols
Protocol 1: Selective Silylation of Jatrophane 1
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Dissolve Jatrophane 1 (100 mg, 1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 5 mL) in a flame-dried round-bottom flask under an argon atmosphere.
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Add 2,6-lutidine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 equiv) dissolved in anhydrous DCM (1 mL).
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Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion (typically 2-4 hours), quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (5 mL).
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Extract the aqueous layer with DCM (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the mono-silylated Intermediate A.
Protocol 2: Esterification of Intermediate A
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To a solution of Intermediate A (100 mg, 1.0 equiv) in anhydrous DCM (5 mL) at 0 °C, add the desired carboxylic acid (1.5 equiv), 4-dimethylaminopyridine (B28879) (DMAP, 0.2 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv).
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
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Purify the residue by flash column chromatography.
Protocol 3: Deprotection to Yield this compound
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Dissolve the protected this compound intermediate (100 mg, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) in a plastic vial.
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Add HF-Pyridine (70% HF, 0.5 mL) dropwise at 0 °C.
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete (typically 4-6 hours), carefully quench by slowly adding saturated aqueous sodium bicarbonate until gas evolution ceases.
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Extract the product with ethyl acetate (B1210297) (3 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the final product by HPLC.
Visualizations
Caption: Overall experimental workflow for the semi-synthesis of this compound.
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Isolated "Jatrophane 2"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the common challenge of batch-to-batch variability when isolating the jatrophane diterpene, "Jatrophane 2".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its known biological activities?
A1: "this compound" is a jatrophane diterpene polyester (B1180765) (CAS No: 210108-86-4) that can be isolated from plants of the Euphorbiaceae family, such as Euphorbia peplus and Jatropha curcas.[1][2][3] Jatrophane diterpenes, as a class, exhibit a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[4] Notably, many jatrophane diterpenes, including "this compound", have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp).[5]
Q2: We are observing significant variations in the yield of "this compound" from one extraction to the next. What are the likely causes?
A2: Batch-to-batch variability in the yield of natural products like "this compound" is a common issue. The primary causes can be categorized into two main areas:
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Raw Material Variation: The chemical composition of the source plant material can fluctuate significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.
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Processing Inconsistencies: Variations in the extraction and purification procedures, such as solvent polarity, extraction time, temperature, and chromatographic conditions, can lead to inconsistent yields.
Q3: How can we confirm the identity and purity of our isolated "this compound" across different batches?
A3: A combination of analytical techniques is essential for consistent identification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and comparing retention times against a reference standard. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation. Comparing the NMR spectra of different batches with published data is a reliable method for identity confirmation.
Q4: Can the bioactivity of our isolated "this compound" vary between batches, even if the purity appears similar by HPLC?
A4: Yes, it is possible. Subtle variations in the isomeric ratio or the presence of minor, co-eluting impurities that are not well-resolved by your HPLC method could affect the overall bioactivity of the isolated material. It is advisable to perform a functional assay, such as a P-glycoprotein inhibition assay, to confirm consistent biological activity across batches.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the batch-to-batch variability of "this compound".
| Problem | Potential Causes | Recommended Solutions |
| Low or Inconsistent Yield | Raw Material Quality: Inconsistent plant material (age, part used, drying process). | - Source plant material from a single, reputable supplier with a certificate of analysis. - Standardize the plant part used (e.g., aerial parts, roots) and the drying procedure. |
| Extraction Efficiency: Incomplete extraction of the target compound. | - Optimize the extraction solvent system and ratio. - Ensure consistent extraction time and temperature for each batch. - Employ advanced extraction techniques like ultrasound-assisted or microwave-assisted extraction for improved efficiency. | |
| Chromatographic Losses: Poor separation or loss of compound on the column. | - Optimize the chromatographic conditions (mobile phase, gradient, column type). - Monitor fractions carefully using TLC or analytical HPLC to prevent loss of the target compound. | |
| Variable Purity (Presence of Impurities) | Co-extraction of Similar Compounds: Jatrophane diterpenes often occur as complex mixtures of closely related analogues. | - Employ multi-step chromatographic purification, including different stationary phases (e.g., silica (B1680970) gel followed by reversed-phase HPLC). - Use high-resolution chromatographic techniques like preparative HPLC for final purification. |
| Degradation: "this compound" may be sensitive to heat, light, or pH. | - Conduct extraction and purification at controlled temperatures. - Use amber glassware to protect from light. - Avoid strongly acidic or basic conditions during workup. | |
| Inconsistent Bioactivity | Presence of Bioactive Impurities: Minor impurities may have agonistic or antagonistic effects. | - Re-purify the material using a high-resolution HPLC method. - Characterize all major impurities by NMR and MS. |
| Isomeric Variation: Different batches may contain varying ratios of conformational isomers. | - Standardize all isolation parameters to ensure consistent isomeric profiles. - Use chiral chromatography if enantiomeric or diastereomeric variability is suspected. |
Data Presentation
Table 1: Illustrative Data on Batch-to-Batch Variability of "this compound" Isolation
| Batch ID | Starting Material (kg) | Crude Extract Yield (g) | "this compound" Yield (mg) | Purity by HPLC (%) | P-gp Inhibition (IC₅₀, µM) |
| J2-2025-01 | 1.0 | 55.2 | 15.3 | 96.2 | 2.5 |
| J2-2025-02 | 1.0 | 48.9 | 10.1 | 94.5 | 3.1 |
| J2-2025-03 | 1.0 | 61.5 | 18.9 | 97.1 | 2.3 |
| J2-2025-04 | 1.0 | 52.1 | 12.5 | 95.8 | 2.8 |
Note: This data is illustrative and serves to highlight potential variations. Actual results will depend on specific experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation of "this compound" from Euphorbia peplus
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Plant Material Preparation: Air-dry the whole fresh plants of E. peplus at room temperature and grind to a coarse powder.
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Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.
-
Concentration: Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607), and ethyl acetate.
-
Fraction Selection: The chloroform fraction is typically enriched in jatrophane diterpenes. Concentrate this fraction under reduced pressure.
Protocol 2: Chromatographic Purification of "this compound"
-
Silica Gel Column Chromatography: Subject the chloroform fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate.
-
Fraction Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent.
-
Preparative HPLC: Pool the fractions containing "this compound" and subject them to preparative reversed-phase HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water to yield pure "this compound".
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
-
Cell Culture: Use a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7).
-
Substrate Loading: Incubate the cells with a fluorescent P-gp substrate, such as Rhodamine 123.
-
Compound Treatment: Treat the cells with varying concentrations of "this compound".
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Fluorescence Measurement: Measure the intracellular accumulation of the fluorescent substrate using a flow cytometer or fluorescence plate reader. Increased fluorescence indicates P-gp inhibition.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of "this compound" required to inhibit 50% of the P-gp efflux activity.
Visualizations
Caption: Experimental workflow for the isolation and quality control of "this compound".
Caption: Troubleshooting flowchart for addressing batch-to-batch variability.
Caption: Proposed mechanism of action for "this compound" in reversing multidrug resistance.
References
- 1. Heliosterpenoids A and B, two Novel Jatrophane-Derived Diterpenoids with a 5/6/4/6 Ring System from Euphorbia helioscopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. Jatrophane diterpenoids from Euphorbia peplus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Jatrophane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of jatrophane diterpenes, with a focus on compounds structurally similar to "Jatrophane 2".
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for analyzing jatrophane diterpenes?
A1: A good starting point for the analysis of jatrophane diterpenes is reversed-phase HPLC.[1][2] A common setup includes a C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol (B129727).[3][4] UV detection is often performed in the range of 210-254 nm.[5]
Q2: How should I prepare my plant extract sample for HPLC analysis of jatrophanes?
A2: Sample preparation typically involves extraction of the plant material with organic solvents like methanol, chloroform, or a mixture of dichloromethane (B109758) and acetone. This is often followed by a defatting step and further purification using techniques such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to remove chlorophyll (B73375) and other interfering substances before HPLC analysis.
Q3: What are the common challenges in the HPLC analysis of jatrophane diterpenes?
A3: Jatrophane diterpenes are often present in complex mixtures with other structurally similar compounds, which can make separation challenging. They can also be sensitive to degradation, requiring careful handling and storage. Additionally, their hydrophobic nature can lead to issues like peak tailing and poor resolution if the HPLC method is not optimized.
Q4: Can I use normal-phase HPLC for jatrophane analysis?
A4: Yes, normal-phase HPLC on a silica (B1680970) gel column with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) can be effective for the separation of certain jatrophane diterpenes.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for jatrophane analytes are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing can be caused by interactions between the analyte and active sites on the column packing, column overload, or a mismatch between the sample solvent and the mobile phase.
-
Solution:
-
Check for Column Overload: Try injecting a smaller volume or a more dilute sample.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Mobile Phase Modifier: Adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can help to reduce peak tailing by protonating free silanol (B1196071) groups on the silica support.
-
Column Condition: The column may be degraded. Try flushing the column or replacing it if the problem persists.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention times for my jatrophane standards are shifting between injections. What should I investigate?
-
Answer:
-
Cause: Shifting retention times are often due to changes in mobile phase composition, temperature fluctuations, or an improperly equilibrated column.
-
Solution:
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is a good starting point.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate.
-
-
Issue 3: High Backpressure
-
Question: My HPLC system is showing unusually high backpressure after several injections of my jatrophane extracts. What is the likely cause?
-
Answer:
-
Cause: High backpressure is typically caused by a blockage in the system, which can be due to precipitated sample components, a clogged frit, or particulate matter from the sample.
-
Solution:
-
Filter Samples: Always filter your samples through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained compounds and particulates.
-
Systematic Check: To locate the blockage, disconnect the column and check the system pressure. If the pressure drops, the blockage is in the column. If the pressure remains high, the blockage is likely in the tubing or injector.
-
Column Wash: If the column is blocked, try back-flushing it with a strong solvent.
-
-
Data Presentation
Table 1: Comparison of Reported HPLC Methods for Jatrophane Diterpene Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (Reversed-Phase) | Silica (Normal-Phase) | AccQ-Tag C18 |
| Mobile Phase | Water/Acetonitrile Gradient | Hexane/Ethyl Acetate Gradient | Water/Acetonitrile Gradient |
| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.2 mL/min |
| Detection | UV at 254 nm | UV at 240 nm | UV at 254 nm |
| Reference | Adapted from various sources |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Jatrophane Analysis
-
Sample Preparation: a. Extract 10 g of dried, ground plant material with 100 mL of methanol by sonication for 30 minutes. b. Filter the extract and evaporate the solvent under reduced pressure. c. Re-dissolve the residue in 5 mL of methanol. d. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Protocol 2: Normal-Phase HPLC Method for Jatrophane Separation
-
Sample Preparation: a. Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a hexane-ethyl acetate gradient. b. Collect the fractions containing jatrophanes (monitored by TLC). c. Evaporate the solvent and re-dissolve the residue in hexane.
-
HPLC Conditions:
-
Column: Silica, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Hexane
-
Mobile Phase B: Ethyl Acetate
-
Gradient: 10% B to 50% B over 25 minutes
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 240 nm
-
Visualizations
Caption: Experimental workflow for Jatrophane analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
managing degradation of "Jatrophane 2" during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Jatrophane 2 during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored at -20°C under an inert atmosphere.[1] Before use, it is recommended to centrifuge the original vial to ensure maximum product recovery.[1]
Q2: What are the primary causes of this compound degradation?
A2: this compound, being a jatrophane diterpene polyester, is susceptible to degradation primarily through the hydrolysis of its ester groups.[2] Other potential degradation pathways include oxidation, photodegradation, and thermal decomposition, particularly under non-optimal storage or experimental conditions.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (HPLC-MS), is the most effective analytical technique to separate, identify, and quantify this compound and its degradation products. A well-developed method will allow for the resolution of the parent compound from any impurities or degradants.
Q4: What is the likely impact of this compound degradation on its biological activity?
A4: Jatrophane diterpenes are known inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance (MDR) in cancer cells.[3][4] The ester functionalities of jatrophanes are often crucial for this activity. Therefore, hydrolysis of these ester groups is likely to reduce or alter the P-gp inhibitory effect of this compound. This could lead to inconsistent or misleading results in biological assays.
Q5: Are there any known signaling pathways affected by this compound?
A5: Jatrophane diterpenes have been shown to modulate the PI3K/Akt/NF-κB signaling pathway, which is involved in cancer cell proliferation, survival, and drug resistance. By inhibiting P-glycoprotein, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby enhancing their efficacy and potentially inducing apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent results in assays. | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (-20°C, inert atmosphere). 2. Prepare fresh stock solutions for each experiment. 3. Analyze the purity of your this compound stock using a stability-indicating HPLC method. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use HPLC-MS to characterize the structure of the unknown peaks. |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | 1. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting in aqueous buffers. 2. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits. |
| Variability between different batches of this compound. | Differences in purity or the presence of degradation products from manufacturing or shipping. | 1. Always check the certificate of analysis for the specific batch. 2. Perform an initial purity check using HPLC upon receiving a new batch. |
Quantitative Data on this compound Degradation (Hypothetical Data for Illustrative Purposes)
The following tables present hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes under various stress conditions.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Major Degradation Products |
| 0.1 M HCl | 24 hours | 25.3% | 2 |
| 0.1 M NaOH | 4 hours | 45.8% | 3 |
| Neutral (Water) | 72 hours | 5.2% | 1 |
| 3% H₂O₂ | 24 hours | 15.7% | 2 |
| Thermal (80°C) | 48 hours | 12.1% | 1 |
| Photolytic (UV light) | 24 hours | 8.5% | 1 |
Table 2: Retention Times of this compound and its Major Hypothetical Degradation Products
| Compound | Retention Time (minutes) |
| This compound | 15.2 |
| Degradation Product 1 (Hydrolysis) | 12.8 |
| Degradation Product 2 (Hydrolysis) | 10.5 |
| Degradation Product 3 (Oxidation) | 13.1 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting gradient could be 60% acetonitrile and 40% water, ramping up to 95% acetonitrile over 20 minutes.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable organic solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 220 nm
-
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak corresponds to this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Neutral Hydrolysis: Dissolve this compound in water and heat at 60°C for 72 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: After each stress condition, neutralize the sample if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms with that of an unstressed sample to identify degradation peaks.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of this compound as a P-glycoprotein inhibitor.
Caption: this compound's inhibitory effect on the PI3K/Akt/NF-κB pathway.
References
- 1. Jatrophone: a cytotoxic macrocylic diterpene targeting PI3K/AKT/NF-κB pathway, inducing apoptosis and autophagy in resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Jatrophane 2 in Cancer Therapy: A Comparative Guide to Its Peers
In the landscape of natural product-derived anticancer agents, jatrophane diterpenes, a class of compounds primarily isolated from the Euphorbiaceae family, have garnered significant attention.[1][2] Their complex structures and diverse biological activities make them promising candidates for novel therapeutic strategies.[3][4] This guide provides a comparative analysis of "Jatrophane 2" against other notable jatrophane diterpenes, focusing on their performance in cancer therapy based on available experimental data.
A Tale of Two Jatrophanes: The Case of Jatrophane 1 and 2
A study on two novel jatrophane diterpenes, designated Jatrophane 1 and this compound, isolated from Euphorbia nicaeensis, revealed a stark contrast in their direct cytotoxic effects against cancer cells. While Jatrophane 1 demonstrated inhibitory activity against non-small cell lung carcinoma (NCI-H460) and glioblastoma (U87) cell lines, this compound was found to be almost completely inactive in suppressing cancer cell growth within the tested concentrations.[5] Only the U87 glioblastoma cell line showed some response to this compound, with an IC50 value of approximately 20 µM.
However, the story doesn't end with cytotoxicity. A crucial aspect of cancer therapy is overcoming multidrug resistance (MDR), a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Interestingly, both Jatrophane 1 and this compound exhibited a similar capacity to inhibit P-gp function, suggesting a potential role for this compound as a chemosensitizing agent to enhance the efficacy of existing anticancer drugs in resistant tumors.
Quantitative Comparison of Anticancer Activity
To provide a broader context for the activity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of various jatrophane diterpenes against a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Jatrophane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | NCI-H460 (Non-small cell lung) | > 50 | |
| NCI-H460/R (Resistant) | > 50 | ||
| DLD1 (Colorectal) | > 50 | ||
| DLD1-TxR (Resistant) | > 50 | ||
| U87 (Glioblastoma) | 20.12 ± 1.96 | ||
| U87-TxR (Resistant) | > 50 | ||
| Jatrophane 1 | NCI-H460 (Non-small cell lung) | 17.63 ± 2.08 | |
| NCI-H460/R (Resistant) | 20.98 ± 2.79 | ||
| U87 (Glioblastoma) | 10.97 ± 1.41 | ||
| U87-TxR (Resistant) | 15.49 ± 3.57 | ||
| Jatrophone (B1672808) | MCF-7/ADR (Resistant Breast) | 1.8 | |
| Hep G2 (Liver) | 3.2 | ||
| WiDr (Colon) | 8.97 | ||
| HeLa (Cervical) | 5.13 | ||
| AGS (Stomach) | 2.5 | ||
| Curcusone B | K562 (Leukemia) | 6 µg/mL | |
| H1299 (Lung) | 15.0 µg/mL | ||
| Euphoheliphanes A-C | Renal Cancer Cell Lines (6 types) | < 50 |
Signaling Pathways and Mechanisms of Action
A key differentiator among jatrophane diterpenes is their mechanism of action. While many, including this compound, show promise in modulating MDR, others exert direct cytotoxic effects through interference with critical cancer cell signaling pathways.
Jatrophone , for instance, has been shown to induce apoptosis and autophagy in doxorubicin-resistant breast cancer cells (MCF-7/ADR) by targeting the PI3K/Akt/NF-κB pathway. This pathway is a central regulator of cell survival, proliferation, and resistance to therapy. By inhibiting this pathway, jatrophone can effectively shut down the pro-survival signals in cancer cells, leading to their demise.
In contrast, the primary described activity of This compound revolves around its potential to inhibit P-glycoprotein, thereby reversing multidrug resistance. This suggests a different therapeutic application, not as a standalone cytotoxic agent, but as an adjuvant in combination chemotherapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of jatrophane diterpenes.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of the jatrophane diterpene and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Collect both adherent and floating cells after treatment with the jatrophane diterpene.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and control cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, Akt, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
A Comparative Analysis of Jatrophane Diterpenes and Paclitaxel in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of jatrophane diterpenes and the well-established anti-cancer drug, paclitaxel (B517696). The information is intended to support researchers and professionals in the field of drug development by presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms of action. While paclitaxel is a cornerstone of chemotherapy, emerging natural compounds like jatrophane diterpenes present intriguing possibilities, particularly in the context of drug resistance.
Quantitative Efficacy: A Comparative Overview
The cytotoxic activity of both paclitaxel and various jatrophane diterpenes has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
Paclitaxel: A Potent Cytotoxic Agent
Paclitaxel has demonstrated potent cytotoxic effects against a wide array of cancer cell lines, with its efficacy being notably dependent on the duration of exposure.[1] Generally, prolonged exposure to paclitaxel leads to increased cytotoxicity.[1][2]
| Cell Line | Cancer Type | IC50 (Paclitaxel) | Exposure Time |
| Various Human Tumor Cell Lines | Mixed | 2.5 - 7.5 nM | 24 hours[2] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median >32 µM | 3 hours[1] |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median 9.4 µM | 24 hours |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | Median 0.027 µM | 120 hours |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median >32 µM | 3 hours |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median 25 µM | 24 hours |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | Median 5.0 µM | 120 hours |
| SK-BR-3 (HER2+) | Breast Cancer | Varies | 72 hours |
| MDA-MB-231 (Triple Negative) | Breast Cancer | 0.3 µM | Not Specified |
| T-47D (Luminal A) | Breast Cancer | Varies | 72 hours |
| MCF-7 | Breast Cancer | 3.5 µM | Not Specified |
| BT-474 | Breast Cancer | 19 nM | Not Specified |
Jatrophane Diterpenes: Promise in Overcoming Resistance
Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbiaceae family, have shown a range of biological activities, including cytotoxic and multidrug resistance-reversing effects. Notably, some jatrophanes exhibit cytotoxicity against cancer cell lines that have developed resistance to paclitaxel.
| Jatrophane Diterpene | Cell Line | Cancer Type | IC50 (Jatrophane) | Notes |
| Euphoscopin C | A549 (Paclitaxel-Resistant) | Lung Cancer | 6.9 µM | Inactive against parent A549 cell line (IC50 > 10 µM) |
| Euphorbiapene D | A549 (Paclitaxel-Resistant) | Lung Cancer | 7.2 µM | Inactive against parent A549 cell line (IC50 > 10 µM) |
| Euphoheliosnoid A | A549 (Paclitaxel-Resistant) | Lung Cancer | 9.5 µM | Inactive against parent A549 cell line (IC50 > 10 µM) |
| Various Jatrophanes | HepG2, HeLa, HL-60, SMMC-7721 | Liver, Cervical, Leukemia, Liver | 8.1 - 29.7 µM | |
| Euphoheliphanes A-C | 6 Renal Cancer Cell Lines | Renal Cancer | < 50 µM | |
| Jatrophone | MCF-7/ADR (Doxorubicin-Resistant) | Breast Cancer | 1.8 µM |
It is important to note that a compound referred to as "jatrophane 2" in one study was found to be almost completely inactive in suppressing cancer cell growth. This highlights the significant structural and functional diversity within the jatrophane class of compounds.
Experimental Protocols
The following is a detailed methodology for a standard cytotoxicity assay used to determine the IC50 values of compounds like paclitaxel and jatrophane diterpenes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and cytotoxicity.
Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals and measuring the absorbance of the solution.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compounds (Paclitaxel, Jatrophane diterpenes) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a solvent control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Mechanisms of Action: A Visual Comparison
The following diagrams, generated using the DOT language for Graphviz, illustrate the known and proposed signaling pathways affected by paclitaxel and jatrophane diterpenes.
Paclitaxel's Mechanism of Action
Paclitaxel's primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Paclitaxel's microtubule stabilization pathway.
Proposed Mechanisms of Action for Jatrophane Diterpenes
Jatrophane diterpenes exhibit more diverse mechanisms of action. They are known to inhibit P-glycoprotein (P-gp), a key protein in multidrug resistance. Some jatrophanes may also interact with microtubules, albeit differently from paclitaxel, and have been shown to modulate the PI3K/Akt/NF-κB signaling pathway and induce autophagy.
Caption: Multifaceted mechanisms of jatrophane diterpenes.
Conclusion
Paclitaxel remains a potent and widely used chemotherapeutic agent with a well-defined mechanism of action centered on microtubule stabilization. Jatrophane diterpenes represent a structurally diverse class of natural products with promising anti-cancer properties. Their ability to circumvent multidrug resistance, particularly through the inhibition of P-glycoprotein, and their engagement with other cellular pathways such as PI3K/Akt signaling, make them compelling candidates for further investigation. The data presented in this guide underscore the potential of jatrophane diterpenes as standalone therapeutic agents or as adjuvants to enhance the efficacy of existing chemotherapies, especially in resistant tumors. Further research is warranted to elucidate the precise molecular targets and to optimize the therapeutic potential of these intriguing natural compounds.
References
Unlocking Pandora's Box: Validating Jatrophane Diterpenes as Potent Multidrug Resistance Modulators
A Comparative Guide for Researchers
The emergence of multidrug resistance (MDR) in cancer cells presents a formidable obstacle to effective chemotherapy. A key player in this phenomenon is the over-expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs, thereby reducing their intracellular concentration and therapeutic efficacy. The scientific community has been in a relentless pursuit of MDR modulators that can inhibit P-gp and restore chemosensitivity. Among the promising candidates are jatrophane diterpenes, a class of natural products that have demonstrated significant potential in reversing MDR. This guide provides a comprehensive comparison of representative jatrophane diterpenes with established MDR modulators, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
P-glycoprotein: The Cellular Gatekeeper
P-glycoprotein, the product of the MDR1 gene, functions as an ATP-dependent efflux pump. Its mechanism involves binding to a wide array of structurally diverse hydrophobic drugs within the cell membrane and transporting them out of the cell, a process fueled by ATP hydrolysis. This action effectively lowers the intracellular drug concentration, leading to resistance.
Jatrophane 2 Analogs as P-Glycoprotein Inhibitors: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Jatrophane 2 and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer. The data presented herein is compiled from multiple studies to facilitate the understanding of how structural modifications to the jatrophane scaffold influence biological activity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of various jatrophane diterpenoids. The primary endpoints for comparison are the half-maximal effective concentration (EC₅₀) for P-gp modulation, the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity, and the reversal fold (RF), which indicates the extent to which a compound restores the cytotoxicity of a conventional chemotherapeutic agent in a resistant cell line.
| Compound | Modification from Parent Structure | Cell Line | EC₅₀ (µM) for P-gp Modulation | IC₅₀ (µM) for Cytotoxicity | Reversal Fold (RF) at a given concentration | Reference |
| Euphodendroidin D | Complex ester substitutions | K562/R7 | --- | >10 | Outperforms cyclosporin (B1163) A by a factor of 2 | [1] |
| Pepluanin A | Complex ester substitutions | Daunomycin transport inhibition | Potent inhibitor | --- | Outperforms cyclosporin A by a factor of at least 2 | [1] |
| Compound 10 | Jatrophane from Euphorbia sororia | MCF-7/ADR | 1.82 | >40 | 36.82 (at 10 µM) | [2] |
| Compound 7 | Jatrophane from Euphorbia esula | MCF-7/ADR | --- | >40 | 12.9 (at 10 µM) | [2] |
| Compound 8 | Jatrophane from Euphorbia esula | MCF-7/ADR | --- | >40 | 12.3 (at 10 µM) | [2] |
| Compound 21 | Jatrophane from Euphorbia mellifera | MDR mouse lymphoma | FAR = 12.1 (at 20 µM) | --- | --- | |
| Compound 22 | Jatrophane from Euphorbia mellifera | MDR mouse lymphoma | FAR = 23.1 (at 20 µM) | --- | --- | |
| Verapamil (Control) | Standard P-gp inhibitor | MCF-7/ADR | --- | --- | 13.7 (at 10 µM) |
FAR (Fluorescence Activity Ratio): A measure of the ability of a compound to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.
Key Structure-Activity Relationship Insights
Several key structural features have been identified as crucial for the P-gp inhibitory activity of jatrophane diterpenes:
-
Substitution on the Medium-Sized Ring: Modifications at carbons 8, 9, 14, and 15 significantly impact activity.
-
Lipophilicity: In general, increased lipophilicity is associated with enhanced P-gp binding and inhibitory activity.
-
Oxygenation Pattern: The presence and nature of oxygen-containing substituents, particularly at C-9, are important for activity.
-
Five-Membered Ring Saturation: A saturated five-membered ring in the jatrophane skeleton has been shown to be beneficial for activity.
-
Ester Functional Groups: The position and nature of ester groups play a critical role in the bioactivity of this class of compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells (e.g., drug-sensitive and drug-resistant cell lines) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the jatrophane analogs for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
P-gp Modulation Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate Rhodamine 123 from MDR cancer cells.
Methodology:
-
Cell Preparation: P-gp-overexpressing cells (e.g., MCF-7/ADR) are harvested and resuspended in a suitable buffer.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the jatrophane analogs or a positive control (e.g., verapamil) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 1-5 µM, and the cells are incubated for another 30-60 minutes at 37°C to allow for substrate uptake.
-
Efflux Period: The cells are washed to remove extracellular Rhodamine 123 and then resuspended in a fresh medium containing the test compounds. The cells are incubated for an additional 1-2 hours to allow for P-gp-mediated efflux.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the vehicle control is calculated. The EC₅₀ value, the concentration of the compound that causes a 50% increase in Rhodamine 123 accumulation, is determined.
Chemosensitization Assay (Doxorubicin Reversal Assay)
This assay evaluates the ability of a non-toxic concentration of a jatrophane analog to sensitize MDR cancer cells to a chemotherapeutic agent like doxorubicin (B1662922).
Methodology:
-
Cell Seeding: MDR cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates as described for the cytotoxicity assay.
-
Co-treatment: The cells are treated with serial dilutions of doxorubicin in the presence or absence of a fixed, non-toxic concentration of the jatrophane analog.
-
Incubation: The plates are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is determined using the MTT assay as described above.
-
Data Analysis: The IC₅₀ of doxorubicin is calculated for both conditions (with and without the jatrophane analog). The Reversal Fold (RF) is then calculated using the following formula: RF = (IC₅₀ of Doxorubicin alone) / (IC₅₀ of Doxorubicin in the presence of the Jatrophane analog)
Visualizations
Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance
Caption: P-gp mediated drug efflux and its inhibition by Jatrophane analogs.
Experimental Workflow for Evaluating P-gp Inhibition
Caption: Workflow for assessing the P-gp inhibitory activity of Jatrophane analogs.
Logical Relationship of SAR in Jatrophane Analogs
Caption: Key structural modifications influencing the P-gp inhibitory activity.
References
A Comparative Analysis of Jatrophane Derivative 17 and Verapamil as P-glycoprotein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of a promising new jatrophane diterpene, herein referred to as Jatrophane Derivative 17, and the well-established first-generation P-glycoprotein (P-gp) inhibitor, verapamil (B1683045). P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key mediator of multidrug resistance (MDR) in cancer, a significant hurdle in effective chemotherapy. This document synthesizes experimental data to offer an objective comparison of the efficacy and mechanisms of these two P-gp inhibitors.
Quantitative Comparison of P-gp Inhibitory Activity
The P-gp inhibitory potential of Jatrophane Derivative 17 and verapamil has been evaluated in doxorubicin-resistant human breast cancer cells (MCF-7/ADR), which overexpress P-gp. The efficacy is often quantified by the concentration of the inhibitor required to reduce the resistance to a standard chemotherapeutic agent, such as doxorubicin (B1662922) (DOX), by 50% (EC50).
| Inhibitor | Cell Line | Assay | Parameter | Value | Reference |
| Jatrophane Derivative 17 | MCF-7/ADR | Doxorubicin Sensitivity Reversal | EC50 | 182.17 ± 32.67 nM | [1] |
| Verapamil | MCF-7/ADR | Doxorubicin Sensitivity Reversal | EC50 | > 10 µM (less potent than Jatrophane Derivative 17) | [1] |
| Verapamil | Caco-2 | Digoxin Transport Inhibition | IC50 | 1.1 µM | [2] |
| Verapamil | P-gp overexpressing cells | [11C]verapamil uptake | IC50 | 44 nM (inhibitor: tariquidar) | [3] |
Note: The EC50 value for verapamil in the doxorubicin sensitivity reversal assay in the same study as Jatrophane Derivative 17 was noted to be significantly higher, indicating lower potency. For a broader perspective, IC50 values for verapamil from other P-gp inhibition assays are also included, though direct comparison should be made with caution due to differing experimental conditions.
Mechanism of Action
Both Jatrophane Derivative 17 and verapamil inhibit the function of P-gp, leading to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells. However, their mechanisms of action exhibit notable differences.
Jatrophane Derivative 17 demonstrates a multi-faceted mechanism:
-
Stimulation of P-gp ATPase Activity: The reversal of MDR by Jatrophane Derivative 17 is associated with the stimulation of P-gp's ATPase activity. This suggests that it may act as a substrate that competitively inhibits the transport of other substrates like doxorubicin.[1]
-
Inhibition of the PI3K/Akt Signaling Pathway: This compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/serine-threonine kinase (Akt) signaling pathway. The PI3K/Akt pathway is known to regulate the expression of P-gp, and its inhibition can lead to a downstream reduction in P-gp levels.
Verapamil , a first-generation P-gp inhibitor, primarily acts through:
-
Direct Competitive Inhibition: Verapamil directly binds to P-gp, competing with chemotherapeutic drugs for the same binding sites, thereby inhibiting their efflux.
-
Modulation of P-gp ATPase Activity: Verapamil is known to stimulate the basal ATPase activity of P-gp, characteristic of a P-gp substrate. However, at higher concentrations, it can inhibit the transport of other substrates.
-
Potential for Decreased P-gp Expression: Some studies have suggested that verapamil may also decrease the expression of P-gp at the mRNA and protein levels, potentially through transcriptional or post-transcriptional mechanisms, although this is not considered its primary mode of action.
Experimental Protocols
Rhodamine 123 Efflux Assay for P-gp Inhibition
This assay is a common method to assess the functional activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence, which can be quantified using flow cytometry.
Protocol Outline:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF-7/ADR) and their parental sensitive cells (e.g., MCF-7) are cultured to 80-90% confluency.
-
Cell Harvest: Cells are harvested, washed with PBS, and resuspended in a suitable buffer (e.g., RPMI-1640 without fetal bovine serum).
-
Inhibitor Incubation: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., Jatrophane Derivative 17 or verapamil) for a specified time (e.g., 30 minutes) at 37°C.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 1 µM and incubated for a further 30-60 minutes at 37°C in the dark.
-
Washing: Cells are washed with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Cells are resuspended in fresh, pre-warmed medium (with or without the inhibitor) and incubated at 37°C for an efflux period (e.g., 60-120 minutes).
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer. A positive control for inhibition (e.g., a known potent P-gp inhibitor) and a negative control (no inhibitor) are included.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is calculated relative to the control. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp in isolated membrane vesicles. P-gp substrates and inhibitors can modulate this activity.
Protocol Outline:
-
Membrane Vesicle Preparation: P-gp-rich membrane vesicles are prepared from P-gp-overexpressing cells or insect cells transfected with the P-gp gene.
-
Assay Buffer Preparation: An assay buffer containing buffer salts, MgCl2, and an ATP-regenerating system (e.g., creatine (B1669601) kinase and creatine phosphate) is prepared.
-
Reaction Setup: The membrane vesicles are incubated with the test compound (Jatrophane Derivative 17 or verapamil) at various concentrations in the assay buffer at 37°C.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: The reaction is stopped by adding a solution that halts enzymatic activity (e.g., sodium dodecyl sulfate).
-
Phosphate (B84403) Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the molybdate-based assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated. The effect of the test compound is determined by comparing the ATPase activity in its presence to the basal activity (no compound) and the activity stimulated by a known P-gp substrate.
Visualizing the Mechanisms
Experimental Workflow for P-gp Inhibition Assays
Caption: Workflow of key in vitro assays for evaluating P-gp inhibition.
Signaling Pathway of Jatrophane Derivative 17 in P-gp Regulation
Caption: Jatrophane Derivative 17 inhibits the PI3K/Akt pathway, reducing P-gp expression.
Comparative Mechanisms of P-gp Inhibition
Caption: Contrasting mechanisms of P-gp inhibition by Jatrophane Derivative 17 and Verapamil.
Conclusion
Jatrophane Derivative 17 emerges as a highly potent P-gp inhibitor, significantly outperforming verapamil in reversing doxorubicin resistance in a multidrug-resistant cancer cell line. Its dual mechanism of action, involving both the stimulation of P-gp ATPase activity and the inhibition of the PI3K/Akt signaling pathway leading to reduced P-gp expression, presents a promising strategy to combat MDR. In contrast, verapamil, while a foundational tool in P-gp research, exhibits lower potency and primarily acts through direct competitive inhibition. The multifaceted approach of Jatrophane Derivative 17 suggests it may be a more robust and effective agent for overcoming P-gp-mediated multidrug resistance in a clinical setting. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this novel jatrophane derivative.
References
- 1. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lipid environment determines the drug-stimulated ATPase activity of P-glycoprotein [frontiersin.org]
- 3. Comparative vulnerability of PET radioligands to partial inhibition of P-glycoprotein at the blood-brain barrier: A criterion of choice? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Jatrophane Diterpenes in Overcoming Chemoresistance: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of jatrophane diterpenes, a class of natural compounds showing significant promise in cancer therapy. The focus is on their potential for in vivo applications, particularly in sensitizing multidrug-resistant (MDR) tumors to conventional chemotherapeutic agents. While direct in vivo data for a specific entity named "Jatrophane 2" is not available in published literature, this guide synthesizes available data on well-characterized jatrophane diterpenes and compares their mechanistic activity against standard-of-care chemotherapy.
Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have garnered considerable interest for their broad spectrum of biological activities, including cytotoxic and anti-inflammatory effects.[1] A key area of research is their ability to reverse multidrug resistance, a major obstacle in successful cancer treatment. This is often achieved through the inhibition of P-glycoprotein (P-gp), a cellular pump that expels chemotherapy drugs from cancer cells.[1][2][3][4]
Comparative Performance Data
The primary mechanism of action for many studied jatrophanes is the modulation of P-glycoprotein, which restores the efficacy of standard chemotherapeutics in resistant cancer cells. The following table summarizes the in vitro inhibitory concentrations (IC50) of representative jatrophane compounds against various cancer cell lines, providing a basis for their potential in vivo efficacy. For comparison, data for Docetaxel, a standard chemotherapy agent for cancers like prostate cancer, is included.
| Compound/Drug | Cancer Cell Line | Activity | IC50 Value (µM) | Reference |
| Jatrophane 1 | NCI-H460 (Non-small cell lung) | Growth Inhibition | ~10-20 | |
| NCI-H460/R (Resistant) | Growth Inhibition | ~10-20 | ||
| U87 (Glioblastoma) | Growth Inhibition | ~10-20 | ||
| U87-TxR (Resistant) | Growth Inhibition | ~10-20 | ||
| DLD1 (Colorectal) | Growth Inhibition | >50 | ||
| Jatrophone | AGS (Gastric Adenocarcinoma) | Antiproliferative | Not Specified (Strong) | |
| HL-60 (Leukemia) | Antiproliferative | Not Specified (Strong) | ||
| SK-MES-1 (Lung Cancer) | Antiproliferative | Not Specified (Strong) | ||
| Docetaxel | Prostate Cancer Models | Standard Chemotherapy | Varies by model | |
| Cucurbitacin C | Prostate/Bladder/Liver Cancer | Growth Inhibition | Dose-dependent |
Note: The data presented is primarily from in vitro studies, which are crucial precursors to in vivo validation. In vivo studies are necessary to confirm safety, toxicity, and efficacy in a complex biological system.
Experimental Protocols
Detailed methodologies are critical for the evaluation and replication of findings. Below are representative protocols for assessing the antitumor activity of compounds like jatrophanes in vivo.
1. Xenograft Mouse Model Protocol for Antitumor Activity
This protocol describes a standard approach for evaluating the efficacy of a test compound on tumor growth in an animal model.
-
Cell Culture and Implantation: Human cancer cells (e.g., prostate, lung, or colon adenocarcinoma) are cultured under standard conditions. Once a sufficient number of cells is reached, they are harvested and suspended in a suitable medium like Matrigel. Athymic nude mice are then subcutaneously injected with the cell suspension to induce tumor formation.
-
Animal Grouping and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomly assigned to control and treatment groups. The treatment group receives the jatrophane compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule (e.g., 0.1 mg/kg body weight daily). The control group receives a vehicle solution, and a positive control group may receive a standard chemotherapeutic agent like Docetaxel.
-
Data Collection and Analysis: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for apoptosis markers). The data is then statistically analyzed to compare tumor growth inhibition between the groups.
2. P-glycoprotein (P-gp) Inhibition Assay
This assay is used to determine a compound's ability to reverse multidrug resistance by inhibiting P-gp.
-
Cell Lines: A pair of cancer cell lines is used: a drug-sensitive parental line and its multidrug-resistant counterpart that overexpresses P-gp (e.g., L5178Y MDR).
-
Rhodamine-123 Exclusion Test: Cells are incubated with the test jatrophane compound at various concentrations. A fluorescent P-gp substrate, Rhodamine-123, is then added. P-gp actively pumps Rhodamine-123 out of the cells. If the jatrophane compound inhibits P-gp, Rhodamine-123 will accumulate inside the cells.
-
Measurement: The intracellular fluorescence is measured using flow cytometry. An increase in fluorescence in the resistant cell line in the presence of the jatrophane indicates P-gp inhibition.
Visualizing Mechanisms and Workflows
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a novel antitumor compound.
References
- 1. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New anti-cancer characteristics of jatrophane diterpenes from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jatrophane diterpenes from Euphorbia mellifera and their activity as P-glycoprotein modulators on multidrug-resistant mouse lymphoma and human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural vs. Synthetic Jatrophane Diterpenes in Modulating Multidrug Resistance
A direct comparative study between a specific naturally sourced jatrophane diterpene and its synthetically produced counterpart in the same biological assays is not currently available in published literature. The focus of this guide is therefore to provide a comparative overview of the biological activities of various natural jatrophane diterpenes against those of synthetically derived jatrophanes, primarily in the context of their well-documented role as multidrug resistance (MDR) modulators in cancer cells.
Jatrophane diterpenes, a class of natural products predominantly found in the Euphorbiaceae family of plants, have garnered significant interest for their potent biological activities.[1][2] A key area of research has been their ability to reverse multidrug resistance in cancer cells, a phenomenon often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[1][3] While numerous jatrophanes have been isolated from natural sources and evaluated, the total synthesis of some of these complex molecules has also been achieved, allowing for the exploration of structure-activity relationships and the creation of novel analogues.[4]
This guide will focus on the comparative efficacy of natural and synthetic jatrophanes in MDR reversal assays, using data from various studies.
Data Presentation: MDR Reversal Activity
The following tables summarize the MDR reversal activity of selected natural and synthetic jatrophane diterpenes. The activity is often measured by the reversal fold (RF), which indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the jatrophane, or by the functional activity ratio (FAR) in dye efflux assays.
Table 1: MDR Reversal Activity of Selected Natural Jatrophane Diterpenes
| Compound (Source) | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / Activity | Reference |
| Jatrophane 2 (Euphorbia dendroides) | NCI-H460/R | Paclitaxel | 20 | Synergistic Effect | |
| This compound (Euphorbia dendroides) | DLD1-TxR | - | - | Potent P-gp Inhibitor | |
| Jatrophane from Euphorbia sororia | MCF-7/ADR | Adriamycin | 10 | 36.82 | |
| Jatrophanes from Euphorbia esula | MCF-7/ADR | Adriamycin | 10 | 2.3 - 12.9 | |
| Jatrophane from Jatropha curcas | - | - | - | Significant MDR Modulator |
Table 2: MDR Reversal Activity of Selected Synthetic and Semi-Synthetic Jatrophane Diterpenes
| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) / Activity | Reference |
| Semi-synthetic derivative 19 | HepG2/ADR & MCF-7/ADR | Adriamycin | - | Potent MDR Modulator | |
| Semi-synthetic derivative 25 | HepG2/ADR & MCF-7/ADR | Adriamycin | - | Potent MDR Modulator | |
| Semi-synthetic derivative 26 | HepG2/ADR & MCF-7/ADR | Adriamycin | - | Potent MDR Modulator | |
| Synthetic Jatrophane Analogue | Mouse Lymphoma | - | 40 µg/ml | FAR = 40.3 |
Experimental Protocols
The primary assay used to evaluate the MDR reversal activity of jatrophane diterpenes is the P-glycoprotein (P-gp) mediated efflux pump inhibition assay, often using a fluorescent substrate like Rhodamine 123.
Rhodamine 123 Efflux Assay for P-gp Inhibition
Objective: To determine the ability of a test compound (jatrophane diterpene) to inhibit the P-gp mediated efflux of the fluorescent dye Rhodamine 123 from MDR cancer cells.
Methodology:
-
Cell Culture: Multidrug-resistant cancer cells overexpressing P-glycoprotein (e.g., NCI-H460/R, MCF-7/ADR, DLD1-TxR) and their parental sensitive cell lines are cultured under standard conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a suitable buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Compound Incubation: The cell suspension is pre-incubated with the test jatrophane diterpene at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor, such as verapamil, is used as a positive control.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cell suspension to a final concentration of approximately 5 µM, and the cells are incubated for a further period (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Efflux Measurement: After the loading phase, the cells are washed to remove excess dye and resuspended in a fresh medium containing the test compound or control. The cells are then incubated for a period to allow for dye efflux (e.g., 60-120 minutes).
-
Flow Cytometry Analysis: The intracellular fluorescence of Rhodamine 123 in the cells is measured using a flow cytometer. Increased intracellular fluorescence in the presence of the test compound indicates inhibition of the P-gp efflux pump.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The functional activity ratio (FAR) can be calculated to quantify the inhibitory effect.
Visualizations
Caption: Workflow of a Rhodamine 123 efflux assay to evaluate MDR reversal.
Caption: Jatrophane inhibition of P-gp mediated drug efflux.
References
- 1. Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on Natural Diterpenoids in Reversing Multidrug Resistance [frontiersin.org]
- 3. Jatrophane Diterpenoids as Modulators of P-Glycoprotein-Dependent Multidrug Resistance (MDR): Advances of Structure-Activity Relationships and Discovery of Promising MDR Reversal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Jatrophane 2 Target Interaction: A Comparative Guide
This guide provides a comparative analysis of "Jatrophane 2," a jatrophane diterpene, and its interaction with its putative target, P-glycoprotein (P-gp). The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with the well-characterized P-gp inhibitor, Verapamil. This guide includes available experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Introduction
Jatrophane diterpenes are a class of natural products known for their potential to modulate the activity of P-glycoprotein (P-gp), a transmembrane efflux pump that plays a crucial role in multidrug resistance (MDR) in cancer cells.[1] The specificity of the interaction between jatrophane compounds and P-gp is of significant interest for the development of novel MDR reversal agents. This guide focuses on this compound, summarizing the current knowledge of its interaction with P-gp and comparing it with the established P-gp inhibitor, Verapamil.
Quantitative Data on Target Interaction
A study on two new jatrophane diterpenes isolated from Euphorbia nicaeensis found that this compound was almost completely inactive in suppressing the growth of several cancer cell lines at concentrations up to 50 µM.[2][3][4] An exception was the glioblastoma cell line U87, where an IC50 value of approximately 20 µM was observed.[2] Despite its low cytotoxicity, the same study noted that this compound exhibited an inhibitory effect on P-glycoprotein, with a potential similar to a related, more cytotoxic jatrophane compound.
For a comparative perspective, the following table summarizes the available data for this compound and the well-established P-gp inhibitor, Verapamil.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | Cytotoxicity (MTT Assay) | NCI-H460, NCI-H460/R, DLD1, DLD1-TxR, U87-TxR | IC50 | > 50 µM | |
| Cytotoxicity (MTT Assay) | U87 | IC50 | ~ 20 µM | ||
| P-gp Inhibition | - | Qualitative | Similar potential to related active jatrophanes | ||
| Verapamil | P-gp Inhibition (Rhodamine 123 Accumulation) | MCF7R | IC50 | ~ 50 µM | |
| P-gp Binding (Competitive Radioligand Binding) | Caco-2 | IC50 | - | ||
| P-gp Inhibition (Rh123 Efflux) | Leukemic cell lines | Qualitative | Effective inhibitor |
Note: The lack of direct binding data for this compound highlights a significant knowledge gap. To definitively assess its specificity, biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are required.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is important to visualize the role of P-glycoprotein in multidrug resistance and the experimental workflows used to assess its inhibition.
Figure 1: P-glycoprotein mediated drug efflux and inhibition by this compound.
The following diagram illustrates a typical workflow for assessing P-gp inhibition using a cell-based functional assay.
References
The Dual Impact of Jatrophanes: Combating Multidrug Resistance in Cancer
A comprehensive analysis of jatrophane diterpenes reveals their potent efficacy in overcoming multidrug resistance in cancer cells. These natural compounds not only exhibit direct cytotoxic effects but, more critically, act as powerful modulators of P-glycoprotein (P-gp), a key transporter responsible for drug efflux and therapeutic failure. This guide provides a comparative overview of the efficacy of representative jatrophane compounds in sensitive versus resistant cancer cell lines, supported by experimental data and detailed methodologies.
Reversing Resistance: A Comparative Efficacy Analysis
Jatrophane diterpenes have demonstrated a remarkable ability to re-sensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutic agents. Their primary mechanism involves the inhibition of P-glycoprotein, a membrane pump that actively expels anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy.
The following tables summarize the cytotoxic and MDR-reversing activities of selected jatrophane compounds in various cancer cell lines. It is important to note that "Jatrophane 2" is not a universally defined compound; therefore, data for representative jatrophane diterpenes, often designated as compound 2 or other numbers in cited studies, are presented.
Table 1: Cytotoxicity of Jatrophane 1 in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Phenotype | IC50 (µM) | Citation |
| NCI-H460 | Non-small cell lung carcinoma | Sensitive | 10 - 20 | [1][2] |
| NCI-H460/R | Non-small cell lung carcinoma | Resistant | 10 - 20 | [1][2] |
| U87 | Glioblastoma | Sensitive | 10 - 20 | [1] |
| U87-TxR | Glioblastoma | Resistant | 10 - 20 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: P-glycoprotein (P-gp) Inhibition by Jatrophane Diterpenes
| Compound | Cell Line | Cancer Type | P-gp Inhibition Activity | Citation |
| This compound | DLD1-TxR | Colorectal adenocarcinoma | More potent than R(+)-verapamil and tariquidar | |
| Jatrophane 5 | DLD1-TxR | Colorectal adenocarcinoma | More potent than R(+)-verapamil and tariquidar | |
| Euphomelliferine (1) | L5178Y MDR | Mouse lymphoma | Significant, dose-dependent | |
| Euphomelliferene A (2) | L5178Y MDR | Mouse lymphoma | Significant, dose-dependent | |
| Euphomelliferine (1) | COLO 320 | Colon adenocarcinoma | Significant, dose-dependent | |
| Euphomelliferene A (2) | COLO 320 | Colon adenocarcinoma | Significant, dose-dependent |
Deciphering the Mechanism: Signaling Pathways and Experimental Workflows
The anticancer effects of jatrophanes, particularly in resistant cell lines, are attributed to their interaction with key cellular pathways. One of the primary mechanisms is the direct inhibition of P-gp, which restores the intracellular accumulation of chemotherapeutic drugs. Furthermore, some jatrophanes, like jatrophone, have been shown to modulate the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.
P-glycoprotein Inhibition Workflow
The following diagram illustrates the experimental workflow commonly used to assess the P-gp inhibitory activity of jatrophanes.
References
Safety Operating Guide
Navigating the Safe Disposal of Jatrophane 2: A Procedural Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Jatrophane 2 with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eye wash station are mandatory in the handling area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste. Adherence to institutional and local regulations is paramount. The following steps outline a comprehensive disposal procedure:
-
Waste Identification and Segregation:
-
Clearly label this compound waste with "Hazardous Waste" and its chemical name.
-
Do not mix this compound waste with other waste streams, especially incompatible materials. It should be segregated from acids, bases, and oxidizing agents.[3]
-
-
Container Selection and Management:
-
Use a dedicated, compatible, and leak-proof container with a secure screw-on cap for collecting this compound waste. The original manufacturer's container is often a suitable option.
-
Ensure the container is in good condition, free from cracks or deterioration.
-
Do not overfill the container; a general guideline is to fill it to no more than 75-90% capacity to allow for expansion.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and properly labeled satellite accumulation area (SAA).
-
The SAA should be a secondary containment system, such as a chemically resistant tray, to capture any potential leaks.
-
Store hazardous waste containers below eye level and away from sinks or floor drains.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full or has been in storage for the maximum allowable time (often 90 days), arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
The primary methods for the ultimate disposal of compounds like jatrophanes involve high-temperature incineration by a licensed chemical destruction plant. Do not attempt to dispose of this compound via sink or trash.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal. A common procedure is to triple-rinse the container with a suitable solvent.
-
The rinsate from this process must be collected and treated as hazardous waste. After rinsing, the container can be managed for recycling or disposal as non-hazardous waste, ensuring all labels are defaced or removed.
-
Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | |
| Handling Environment | Well-ventilated area, chemical fume hood | |
| Waste Container | Compatible, leak-proof, with a secure screw-on cap | |
| Waste Labeling | "Hazardous Waste" with the full chemical name | |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | |
| Ultimate Disposal Method | Licensed chemical destruction plant or controlled incineration | |
| Empty Container Decontamination | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste |
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
